Zaloglanstat
Description
The exact mass of the compound this compound is 452.1226881 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-chloro-3-[5-oxo-1-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVBVLUPCQSAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513852-12-4 | |
| Record name | Zaloglanstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513852124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALOGLANSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SE449P9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zaloglanstat: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloglanstat (also known as ISC-27864 or GRC-27864) is a potent and selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme plays a critical role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] Elevated levels of PGE2 are associated with a variety of inflammatory conditions, including asthma, osteoarthritis, and neurodegenerative diseases, making mPGES-1 a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects in relevant cellular models. The information presented is intended to support further research and development of this promising anti-inflammatory agent.
Core Mechanism of Action: Selective Inhibition of mPGES-1
This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the activity of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a terminal synthase in the prostaglandin biosynthesis pathway, responsible for the specific conversion of PGH2, a product of cyclooxygenase (COX) enzymes, into the pro-inflammatory mediator PGE2.[1][3] By blocking this key step, this compound effectively reduces the production of PGE2, thereby mitigating inflammatory responses and associated pain.[1]
Signaling Pathway
The following diagram illustrates the prostaglandin E2 biosynthesis pathway and the point of intervention for this compound.
Quantitative Analysis of In Vitro Activity
The inhibitory potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of this compound
| Target Enzyme | Species | IC50 | Reference |
| Human mPGES-1 | Human | 5 nM | [1] |
| Human COX-1 | Human | >10 µM | [1] |
| Human COX-2 | Human | >10 µM | [1] |
IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Cellular and Whole Blood Activity of this compound
| Assay System | Species | Stimulus | IC50 | Reference |
| A549 Cells (PGE2 Release) | Human | IL-1β | <10 nM | [1] |
| Synovial Fibroblasts (PGE2 Release) | Human | IL-1β | Data not specified | [1] |
| Whole Blood (PGE2 Release) | Pig | LPS | 161 nM | [1] |
| Whole Blood (PGE2 Release) | Dog | LPS | 154 nM | [1] |
LPS: Lipopolysaccharide IL-1β: Interleukin-1 beta
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound.
mPGES-1 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is prepared from a suitable expression system (e.g., E. coli or insect cells) and purified. The enzyme is typically stored in a buffer containing a stabilizing agent at -80°C.
-
Reaction Mixture: The assay is performed in a microplate format. Each well contains a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) with glutathione (GSH) as a cofactor.
-
Inhibitor Addition: this compound is serially diluted in a suitable solvent (e.g., DMSO) and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.
-
Enzyme Incubation: The reaction is initiated by the addition of the mPGES-1 enzyme to the wells. The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is started by adding the substrate, PGH2.
-
Reaction Termination: After a short incubation period (e.g., 60 seconds) at a specific temperature (e.g., 25°C), the reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride in methanol) to convert any remaining PGH2 to a stable product.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
IL-1β-Induced PGE2 Release in A549 Cells
This cell-based assay assesses the ability of this compound to inhibit PGE2 production in a human lung adenocarcinoma cell line (A549) stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).
Methodology:
-
Cell Culture: A549 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,500 cells/well) and allowed to adhere overnight.[4]
-
Inhibitor Pre-incubation: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). The cells are pre-incubated with the compound for a specific duration (e.g., 1 hour).
-
Stimulation: IL-1β is added to the wells to a final concentration known to induce PGE2 production (e.g., 1-10 ng/mL) and the cells are incubated for an extended period (e.g., 24 hours).[5][6]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected from each well.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available competitive ELISA kit. The assay is typically performed according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of PGE2 release at each this compound concentration is calculated relative to the IL-1β-stimulated vehicle control. The IC50 value is determined using non-linear regression analysis.
PGE2 Release in Human Synovial Fibroblasts
This assay is similar to the A549 cell assay but utilizes primary human synovial fibroblasts, which are highly relevant to inflammatory joint diseases like osteoarthritis.
Methodology:
-
Cell Isolation and Culture: Human synovial fibroblasts are isolated from synovial tissue obtained from patients with rheumatoid arthritis or osteoarthritis and cultured in appropriate medium.[7]
-
Cell Seeding: Fibroblasts are seeded into multi-well plates and grown to confluence.
-
Inhibitor Pre-incubation: The cells are pre-treated with various concentrations of this compound or vehicle.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent such as IL-1β to induce PGE2 production.
-
Supernatant Collection and PGE2 Quantification: The culture medium is collected, and the PGE2 concentration is determined by ELISA.
-
Data Analysis: The inhibitory effect of this compound on PGE2 release is calculated, and an IC50 value is determined.
Whole Blood PGE2 Release Assay
This ex vivo assay measures the effect of this compound on PGE2 synthesis in a more complex biological matrix, providing a closer approximation to the in vivo environment.
Methodology:
-
Blood Collection: Fresh whole blood is collected from the target species (e.g., pig, dog) into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Addition: Aliquots of the whole blood are incubated with various concentrations of this compound or vehicle control.
-
Stimulation: PGE2 synthesis is induced by adding lipopolysaccharide (LPS) to the blood samples.
-
Incubation: The samples are incubated for a defined period (e.g., 24 hours) at 37°C.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS/MS.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.
Conclusion
The in vitro data for this compound compellingly demonstrate its mechanism of action as a potent and highly selective inhibitor of mPGES-1. Its ability to effectively block the production of the key inflammatory mediator PGE2 in both enzymatic and cellular assays, including disease-relevant primary cells and complex ex vivo systems, underscores its potential as a novel therapeutic agent for a range of inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other mPGES-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down regulation by iron of prostaglandin E2production by human synovial fibroblasts | Annals of the Rheumatic Diseases [ard.bmj.com]
Zaloglanstat: A Technical Deep-Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaloglanstat (also known as GRC 27864 and ISC-27864) is a potent and selective small-molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Developed by Glenmark Pharmaceuticals, it represents a targeted approach to anti-inflammatory and analgesic therapy. By selectively blocking the terminal step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, this compound aims to offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data for this compound, tailored for a scientific audience.
Introduction to this compound and its Therapeutic Rationale
Inflammation is a complex biological response, and a central player in this process is prostaglandin E2 (PGE2). The biosynthesis of PGE2 is a multi-step enzymatic cascade, with the final and rate-limiting step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases. Of the three identified isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed at sites of inflammation, making it an attractive therapeutic target.
Traditional NSAIDs and selective COX-2 inhibitors act upstream by inhibiting cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and cardiovascular side effects due to the non-selective inhibition of other prostanoids. This compound, by specifically targeting mPGES-1, is designed to selectively inhibit the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins.[1] This targeted approach holds the promise of potent anti-inflammatory and analgesic effects with an improved safety profile.
Discovery and Preclinical Pharmacology
This compound was identified as a potent and selective inhibitor of mPGES-1 through a dedicated drug discovery program. Preclinical studies have demonstrated its ability to effectively block PGE2 production in various in vitro and in vivo models.
In Vitro Potency and Selectivity
A hallmark of this compound is its high potency against human mPGES-1 and its significant selectivity over the upstream COX enzymes. This selectivity is crucial for its proposed improved safety profile.
| Target Enzyme/Assay | Species | IC50 (nM) | Reference |
| mPGES-1 | Human | 5 | [2] |
| COX-1 | Human | >10,000 | [2] |
| COX-2 | Human | >10,000 | [2] |
| IL-1β-induced PGE2 Release in A549 cells | Human | <10 | [2] |
| IL-1β-induced PGE2 Release in synovial fibroblasts | Human | Data not available | [2] |
| PGE2 Release in Whole Blood | Pig | 161 | [2] |
| PGE2 Release in Whole Blood | Dog | 154 | [2] |
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of mPGES-1. This enzyme is a membrane-associated protein that, in the presence of its cofactor glutathione, catalyzes the conversion of PGH2 to PGE2. By blocking this step, this compound effectively reduces the levels of PGE2 at the site of inflammation.
Synthesis of this compound
The chemical structure of this compound is claimed in patent WO2013186692A1.[3] While the full, detailed synthesis protocol from the patent is not publicly available, the general chemical name for this compound is 4-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamido)benzoic acid. The synthesis would logically involve the coupling of a substituted indole acetic acid derivative with a benzoic acid derivative.
A plausible, though not definitively confirmed, synthetic approach based on common organic chemistry principles is outlined below. This should be considered a hypothetical pathway.
Clinical Development
This compound has progressed through early-stage clinical trials, demonstrating a favorable safety and pharmacokinetic profile in healthy volunteers.
Phase I Studies
Three Phase I studies were conducted in healthy adult and elderly volunteers. These studies established that single oral doses up to 1000 mg and multiple oral doses up to 130 mg/day for 28 days were well tolerated, with no dose-limiting adverse events reported.[4][5] Pharmacodynamic biomarker data from these studies also confirmed adequate target inhibition.[4][5]
Phase IIb Study
Following the promising Phase I results, Glenmark Pharmaceuticals received approval to conduct a Phase IIb dose-range finding study in India.[4][5] The study was designed to evaluate the safety and efficacy of this compound in patients with moderate osteoarthritic pain.[4][5]
Phase IIb Study Design:
| Parameter | Description |
| Indication | Moderate Osteoarthritis Pain of the Knee and Hip |
| Number of Patients | 624 |
| Treatment Arms | 10 mg, 25 mg, and 75 mg oral daily doses of GRC 27864 |
| Comparator | Placebo |
| Duration | 12 weeks |
| Primary Objective | To evaluate the safety and tolerability of GRC 27864 |
As of the latest available information, the detailed results of this Phase IIb trial have not been publicly released.
Experimental Protocols
While the specific, proprietary experimental protocols used by Glenmark are not publicly available, standard methodologies for the key assays are described below.
In Vitro mPGES-1 Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by recombinant human mPGES-1.
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing a reducing agent such as glutathione is prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the assay buffer, purified mPGES-1 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, PGH2.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 4°C or room temperature).
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a metal salt like FeCl2).
-
Detection of PGE2: The amount of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based PGE2 Release Assay (General Protocol)
This assay assesses the ability of a test compound to inhibit the production of PGE2 in a cellular context, which more closely mimics the physiological environment.
-
Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or primary human synovial fibroblasts) is cultured to near confluence in appropriate media.
-
Cell Plating: Cells are seeded into 24- or 96-well plates and allowed to adhere overnight.
-
Pre-incubation with Test Compound: The culture medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are pre-incubated for a defined period (e.g., 30-60 minutes).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubation: The cells are incubated for an extended period (e.g., 24 hours) to allow for PGE2 accumulation in the culture supernatant.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA or other sensitive immunoassay.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 release.
Conclusion and Future Directions
This compound is a promising, orally bioavailable, selective mPGES-1 inhibitor that has demonstrated a strong preclinical rationale and a favorable early clinical safety profile. Its targeted mechanism of action offers the potential for effective anti-inflammatory and analgesic therapy with a reduced risk of the side effects associated with traditional NSAIDs. The successful completion of Phase I studies and the initiation of a large Phase IIb trial underscore the potential of this novel therapeutic agent. The public release of the Phase IIb clinical trial results is eagerly awaited by the scientific community to further validate the therapeutic utility of this compound in treating inflammatory conditions such as osteoarthritis. Further research will also be necessary to fully elucidate its long-term safety and efficacy in various patient populations.
References
- 1. Glenmark Initiates Phase IIb Dose Range Finding Study for Novel Molecule GRC 27864 [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. business-standard.com [business-standard.com]
- 5. glenmarkpharma.com [glenmarkpharma.com]
Zaloglanstat: A Deep Dive into its Role in the Inflammatory Cascade
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zaloglanstat (also known as GRC 27864 or ISC-27864) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By specifically targeting the final step in the biosynthesis of prostaglandin E2 (PGE2), this compound offers a promising therapeutic strategy for a range of inflammatory conditions, including osteoarthritis, asthma, and neurodegenerative diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the broader inflammatory network, and a summary of its preclinical and clinical development. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the relevant signaling pathways.
Introduction: The Inflammatory Cascade and the Role of Prostaglandins
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key family of lipid mediators that orchestrate the inflammatory response are the prostaglandins, which are derived from arachidonic acid.[1] Prostaglandin E2 (PGE2) is a principal pro-inflammatory prostaglandin, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.[2] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3]
This compound: Mechanism of Action
This compound is a selective inhibitor of mPGES-1.[4][5] Its primary mechanism of action is to block the conversion of PGH2 to PGE2, thereby reducing the overproduction of this key inflammatory mediator.[5] A significant advantage of targeting mPGES-1 is the potential to avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes.[6]
Signaling Pathway of this compound's Action
Caption: this compound selectively inhibits mPGES-1, blocking PGE2 synthesis.
Quantitative Data: In Vitro and Ex Vivo Potency
The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the available half-maximal inhibitory concentration (IC50) data.
| Target/Assay | Species | IC50 (nM) | Reference(s) |
| Human mPGES-1 (recombinant) | Human | 5 | [4][5] |
| IL-1β-induced PGE2 release in A549 cells | Human | <10 | [5] |
| IL-1β-induced PGE2 release in human synovial fibroblasts | Human | <10 | [5] |
| PGE2 release in whole blood | Pig | 161 | [5] |
| PGE2 release in whole blood | Dog | 154 | [5] |
| COX-1 / COX-2 | Human | >10,000 | [4][5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the evaluation and comparison of mPGES-1 inhibitors.
IL-1β-Induced PGE2 Release in A549 Cells
This assay assesses the ability of a compound to inhibit PGE2 production in a human lung adenocarcinoma cell line stimulated with the pro-inflammatory cytokine IL-1β.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β (carrier-free)
-
This compound
-
PGE2 ELISA Kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain A549 cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of PGE2 inhibition against the log concentration of this compound.
Experimental Workflow: In Vitro PGE2 Inhibition Assay
Caption: Workflow for in vitro PGE2 inhibition assays.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of PGE2 production in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit or LC-MS/MS system
-
96-well plates
Protocol:
-
Blood Collection: Collect fresh human blood into tubes containing heparin as an anticoagulant.
-
Compound Addition: Add various concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Blood Dispensing: Add whole blood to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Stimulation: Add LPS to a final concentration of 10 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Plasma Separation: Centrifuge the plate to separate the plasma.
-
PGE2 Measurement: Measure the PGE2 concentration in the plasma using a validated method (ELISA or LC-MS/MS).
-
Data Analysis: Determine the IC50 value for PGE2 inhibition.
This compound and the Broader Inflammatory Cascade
The inhibition of mPGES-1 by this compound has consequences that extend beyond the simple reduction of PGE2.
Shunting of the Arachidonic Acid Pathway
By blocking the conversion of PGH2 to PGE2, this compound can lead to the "shunting" of the PGH2 substrate towards other prostaglandin synthases. This can result in an increased production of other prostanoids, such as prostacyclin (PGI2), thromboxane A2 (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α).[7] The specific prostanoids that are upregulated depend on the expression and activity of their respective synthases in the particular cell type or tissue.[7]
Interaction with Cytokine Networks
PGE2 is a potent modulator of cytokine production and signaling. It can influence the expression and activity of various pro- and anti-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1] For instance, PGE2 can promote the differentiation of Th17 cells, which are key drivers of inflammation, by upregulating the IL-23 and IL-1 receptors.[4] Conversely, PGE2 can also have anti-inflammatory effects by inhibiting the production of Th1 cytokines.[8]
By reducing PGE2 levels, this compound is expected to modulate these cytokine networks. Preclinical studies with other mPGES-1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines in models of inflammation.[9] For example, a selective mPGES-1 inhibitor was found to reduce the expression of IL-6 in IL-1β-stimulated human osteoarthritic chondrocytes.[10]
Logical Relationship: this compound's Impact on the Inflammatory Cascade
Caption: this compound's multifaceted role in the inflammatory cascade.
Clinical Development
This compound, under the development code GRC 27864, has undergone Phase I and Phase II clinical trials.[11][12] A Phase IIb dose-ranging study was conducted to evaluate its safety and efficacy in patients with moderate osteoarthritis pain.[6] While these trials have been completed, detailed quantitative data on inflammatory biomarkers from these studies are not yet publicly available. The primary focus of the reported outcomes has been on safety, tolerability, and clinical endpoints such as pain relief.[6]
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by selectively inhibiting mPGES-1. Its ability to potently reduce the production of the key inflammatory mediator PGE2, with a favorable selectivity profile over COX enzymes, underscores its potential as a safer alternative to traditional NSAIDs. Further research and the publication of detailed clinical trial data will be crucial to fully elucidate its therapeutic efficacy and its precise impact on the complex network of inflammatory mediators in various disease states. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in the field of inflammation.
References
- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenmarkpharma.com [glenmarkpharma.com]
- 7. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biospectrumindia.com [biospectrumindia.com]
- 12. researchgate.net [researchgate.net]
Zaloglanstat: A Technical Whitepaper on Target Validation and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaloglanstat (also known as GRC 27864 and ISC-27864) is a potent and selective, orally bioavailable small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[3] The selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the risks of gastrointestinal and cardiovascular side effects associated with non-selective cyclooxygenase (COX) inhibition.[4] This whitepaper provides an in-depth technical guide to the target validation of this compound, summarizing key preclinical data and outlining the experimental methodologies used to establish its mechanism of action and therapeutic potential.
Introduction: The Rationale for Targeting mPGES-1
The inflammatory response is intricately regulated by a cascade of signaling molecules, among which prostaglandins play a pivotal role. The synthesis of prostaglandins begins with the liberation of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is an unstable intermediate that is further metabolized into various bioactive prostanoids, including PGE2, by terminal prostaglandin synthases.
While NSAIDs effectively reduce inflammation by inhibiting COX enzymes, this non-selective approach can lead to significant adverse effects. The inhibition of COX-1, which is constitutively expressed in many tissues, can impair gastrointestinal mucosal defense and platelet aggregation. Selective COX-2 inhibitors were developed to address these issues, but concerns about cardiovascular risks have emerged.
Targeting the downstream enzyme mPGES-1 offers a more refined approach.[4] mPGES-1 is inducibly expressed at sites of inflammation and is functionally coupled with COX-2 to produce the majority of PGE2 involved in pathological processes. By selectively inhibiting mPGES-1, this compound aims to reduce the production of inflammatory PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions.[4]
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of mPGES-1. This action blocks the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key inflammatory mediator.[1][3] The validation of this mechanism has been established through a series of in vitro and ex vivo studies.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.
Quantitative Analysis of In Vitro and Ex Vivo Efficacy
The potency and selectivity of this compound have been quantified through a series of enzymatic and cell-based assays. The following tables summarize the key findings from these preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Species | IC50 (nM) | Reference |
| mPGES-1 | Recombinant Enzyme | Human | 5 | [1][3] |
| COX-1 | Enzyme Assay | Not Specified | >10,000 | [1][3] |
| COX-2 | Enzyme Assay | Not Specified | >10,000 | [1][3] |
IC50: Half-maximal inhibitory concentration
Table 2: Cellular and Ex Vivo Activity of this compound
| Assay System | Stimulation | Measured Endpoint | Species | IC50 (nM) | Reference |
| A549 Cells | IL-1β | PGE2 Release | Human | <10 | [1][3] |
| Human Synovial Fibroblasts | IL-1β | PGE2 Release | Human | Not Specified | [1][3] |
| Whole Blood | Not Specified | PGE2 Release | Pig | 161 | [1][3] |
| Whole Blood | Not Specified | PGE2 Release | Dog | 154 | [1][3] |
These data demonstrate that this compound is a highly potent inhibitor of human mPGES-1 with excellent selectivity over the upstream COX enzymes. The cellular and ex vivo assays confirm that this enzymatic inhibition translates into a functional reduction of PGE2 production in relevant biological systems.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the preclinical validation of mPGES-1 inhibitors like this compound.
Recombinant mPGES-1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer containing glutathione (a necessary cofactor for mPGES-1 activity).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular PGE2 Release Assay (A549 Cells)
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing a more physiologically relevant measure of activity.
Methodology:
-
Cell Culture: Human lung carcinoma A549 cells, which are known to express mPGES-1 upon stimulation, are cultured to an appropriate confluency in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound.
-
Inflammatory Stimulation: PGE2 production is induced by treating the cells with an inflammatory stimulus, typically interleukin-1β (IL-1β).
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a commercial EIA kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of this compound.
Whole Blood Assay
This ex vivo assay provides a more integrated assessment of a compound's activity in a complex biological matrix, accounting for factors such as plasma protein binding.
Methodology:
-
Blood Collection: Freshly drawn heparinized whole blood is obtained from the species of interest (e.g., pig, dog).
-
Compound Addition: this compound is added to the blood samples at a range of concentrations.
-
Stimulation: PGE2 synthesis is stimulated, often using a pro-inflammatory agent.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The level of PGE2 in the plasma is determined by EIA or LC-MS/MS.
-
IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.
Clinical Development and Future Directions
This compound has successfully completed Phase I clinical trials, demonstrating a favorable safety and pharmacokinetic profile in healthy volunteers. The preclinical data presented in this whitepaper provided a strong rationale for advancing this compound into clinical development for inflammatory conditions and pain. Further clinical investigations will be necessary to establish the efficacy and safety of this compound in patient populations.
Conclusion
The comprehensive target validation studies for this compound have robustly demonstrated its identity as a potent and selective inhibitor of mPGES-1. The in vitro and ex vivo data consistently show that this compound effectively reduces the production of the key inflammatory mediator PGE2 at nanomolar concentrations, with a wide therapeutic window with respect to COX inhibition. These findings underscore the potential of this compound as a novel therapeutic agent for the treatment of a range of inflammatory diseases and pain, with a potentially improved safety profile compared to traditional NSAIDs.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamopen.com [benthamopen.com]
Zaloglanstat (GRC 27864): A Preclinical Profile of a Novel mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloglanstat, also known as GRC 27864 or ISC 27864, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Developed by Glenmark Pharmaceuticals, this compound represents a targeted approach to modulating the inflammatory cascade by specifically inhibiting the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2) from prostaglandin H2 (PGH2). This mechanism of action positions this compound as a potential therapeutic agent for a range of inflammatory conditions, with a primary focus on osteoarthritis and rheumatoid arthritis. Preclinical and early clinical development have demonstrated its potential to reduce inflammation and pain.
Mechanism of Action
This compound selectively targets mPGES-1, an inducible enzyme that is significantly upregulated during inflammatory processes. By inhibiting mPGES-1, this compound effectively blocks the production of PGE2, a key mediator of inflammation, pain, and fever. A critical advantage of this selective inhibition is the sparing of other prostanoids that are crucial for physiological functions. This targeted approach is anticipated to circumvent the gastrointestinal and cardiovascular side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which act further upstream in the arachidonic acid cascade.
Signaling Pathway
Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.
Preclinical Research Findings
In Vitro and Ex Vivo Potency
This compound has demonstrated potent and selective inhibition of mPGES-1 in a variety of preclinical assays. The following table summarizes the key quantitative data available from public sources.
| Assay Type | Target | Species | IC50 | Selectivity vs. COX-1/2 | Reference |
| Enzyme Assay | mPGES-1 | Human | 5 nM | >2000-fold | |
| IL-1β-induced PGE2 Release | mPGES-1 | Human (A549 cells) | <10 nM | Not Reported | |
| IL-1β-induced PGE2 Release | mPGES-1 | Human (Synovial Fibroblasts) | Not specified | Not Reported | |
| Whole Blood Assay | mPGES-1 | Pig | 161 nM | Not Reported | |
| Whole Blood Assay | mPGES-1 | Dog | 154 nM | Not Reported |
In Vivo Studies
While press releases from Glenmark Pharmaceuticals confirm the successful completion of preclinical studies for this compound, specific quantitative data from in vivo animal models of osteoarthritis or inflammatory arthritis are not publicly available at this time. These studies were foundational for the progression of this compound into clinical trials.
Pharmacokinetics
This compound is described as an orally bioavailable inhibitor of mPGES-1. However, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in various animal species have not been disclosed in the public domain.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public literature. The following represents a generalized workflow for a key assay based on standard pharmacological practices.
Caption: A generalized workflow for an in vitro PGE2 inhibition assay.
Discussion and Future Directions
The preclinical data for this compound highlight its potential as a potent and selective mPGES-1 inhibitor. The high selectivity for mPGES-1 over COX enzymes is a promising feature that may translate to an improved safety profile compared to traditional NSAIDs. The progression of this compound into Phase 2 clinical trials for osteoarthritis pain further underscores its potential therapeutic value.
Further publication of detailed preclinical in vivo efficacy and pharmacokinetic data would be highly valuable to the scientific community for a more comprehensive understanding of this compound's pharmacological profile. As a novel, non-opioid analgesic, this compound holds the potential to address the significant unmet medical need in the management of chronic inflammatory pain.
Zaloglanstat in Cellular Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloglanstat, also known as GRC-27864 or ISC-27864, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[1] Overproduction of PGE2 is a key factor in the pathogenesis of inflammation and pain. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy to reduce inflammation with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2][3] This technical guide provides an in-depth overview of the preclinical data for this compound in cellular inflammation models, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the enzymatic activity of mPGES-1. This targeted action blocks the synthesis of PGE2, a key mediator of inflammation, without significantly affecting the production of other prostanoids.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound in various cellular and whole blood assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| mPGES-1 | Human | 5 nM | [1] |
| COX-1 | Human | >10 µM | [1] |
| COX-2 | Human | >10 µM | [1] |
Table 2: Inhibition of PGE2 Release by this compound
| Cellular Model | Species | IC50 | Inflammatory Stimulus | Reference |
| A549 Cells | Human | <10 nM | IL-1β | [1] |
| Human Synovial Fibroblasts | Human | <10 nM | IL-1β | [1] |
| Whole Blood | Pig | 161 nM | Not Specified | [1] |
| Whole Blood | Dog | 154 nM | Not Specified | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in inflammation and the mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
A549 Cell Culture and IL-1β-Induced PGE2 Production Assay
This protocol describes the methodology for assessing the inhibitory effect of this compound on PGE2 production in the human lung adenocarcinoma cell line, A549.
-
Cell Culture:
-
A549 cells are cultured in a suitable medium, such as F-12K Medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in multi-well plates at a density that allows for sub-confluency at the time of the assay (e.g., 1.5-2 x 10^4 cells/cm²).[4]
-
-
Experimental Procedure:
-
Once cells reach the desired confluency, the culture medium is replaced with a fresh medium containing a low serum concentration (e.g., 2% FBS).
-
Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 30 minutes).
-
Inflammation is induced by adding recombinant human IL-1β to a final concentration of 10 ng/mL.[5]
-
The cells are incubated for 24 hours at 37°C.[5]
-
After incubation, the cell culture supernatant is collected for PGE2 measurement.
-
-
PGE2 Measurement:
-
The concentration of PGE2 in the cell culture supernatant is quantified using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
The general principle involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of anti-PGE2 antibody. The amount of labeled PGE2 bound is inversely proportional to the concentration of PGE2 in the sample.
-
Human Synovial Fibroblast Culture and IL-1β-Induced PGE2 Production Assay
This protocol outlines the methodology for evaluating this compound's effect on PGE2 synthesis in primary human synovial fibroblasts, a key cell type in the pathology of rheumatoid arthritis.
-
Cell Culture:
-
Primary human synovial fibroblasts are isolated from synovial tissue obtained from patients with rheumatoid arthritis or osteoarthritis.
-
The tissue is minced and digested with enzymes such as collagenase to release the cells.
-
The isolated fibroblasts are cultured in a suitable growth medium, like DMEM, supplemented with 10% FBS and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
-
Experimental Procedure:
-
Synovial fibroblasts are seeded in multi-well plates.
-
Upon reaching a suitable confluency, the cells are serum-starved for a period (e.g., 24 hours) to reduce basal PGE2 production.
-
Cells are then pre-treated with varying concentrations of this compound or vehicle control.
-
Inflammation is stimulated by the addition of recombinant human IL-1β (e.g., 10 ng/mL).[7][8]
-
The cells are incubated for a defined period (e.g., 24 hours).
-
The culture supernatant is collected for subsequent PGE2 analysis.
-
-
PGE2 Measurement:
-
PGE2 levels in the supernatant are determined using a competitive ELISA kit as described for the A549 cell assay.
-
In Vitro mPGES-1 Enzyme Inhibition Assay
This protocol details a cell-free assay to directly measure the inhibitory activity of this compound on recombinant human mPGES-1.
-
Assay Principle:
-
The assay measures the conversion of PGH2 to PGE2 by recombinant mPGES-1 in the presence of a reducing agent like glutathione.
-
-
Experimental Procedure:
-
Recombinant human mPGES-1 is incubated with a range of concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, typically by the addition of a stop solution.
-
The amount of PGE2 produced is quantified, usually by ELISA or LC-MS/MS.[9]
-
Experimental Workflow Diagram
Conclusion
This compound is a highly potent and selective inhibitor of mPGES-1, demonstrating significant efficacy in reducing PGE2 production in relevant cellular models of inflammation. Its specific mechanism of action, which avoids the broad inhibition of COX enzymes, positions it as a promising candidate for the development of a new class of anti-inflammatory therapeutics with a potentially favorable safety profile. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Styrylchromones Prevent IL-1β-Induced Pro-Inflammatory Activation of Fibroblast-like Synoviocytes while Increasing COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zaloglanstat in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific in vivo dosage information for Zaloglanstat (also known as GRC-27864 or ISC-27864) is not publicly available in the reviewed scientific literature. The following protocols and dosage information are based on studies of other selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and should be adapted and optimized for specific experimental conditions.
Introduction
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a major mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, this compound specifically targets the final step in PGE2 synthesis. This targeted approach is expected to reduce the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition. These application notes provide an overview of this compound's mechanism of action, its in vitro activity, and representative protocols for its evaluation in in vivo animal models of inflammation and pain.
Mechanism of Action
This compound selectively inhibits mPGES-1, which catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. By blocking this step, this compound reduces the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (mPGES-1) | Human | 5 nM | [1] |
| IC₅₀ (COX-1/2) | Human | >10 µM | [1] |
| IC₅₀ (PGE2 release in whole blood) | Pig | 161 nM | [1] |
| IC₅₀ (PGE2 release in whole blood) | Dog | 154 nM | [1] |
Table 2: In Vivo Data for Representative Selective mPGES-1 Inhibitors (for reference)
| Compound | Animal Model | Species | Route | Dosage | Effect | Reference |
| Compound 17d | LPS-induced thermal hyperalgesia | Guinea Pig | Oral | 36.7 mg/kg (ED₅₀) | Attenuated hyperalgesic response | [2] |
| Compound 4b | Air-pouch model | Mouse | Oral / SC | Not specified | Decreased PGE2 levels | [2] |
| MPO-0144 | Adjuvant-induced arthritis | Rat | Not specified | Not specified | Attenuated paw swelling | [1][3] |
| Vipoglanstat | LPS-induced acute lung injury | Mouse | Not specified | Not specified | Ameliorated leukocyte infiltration | [4] |
Experimental Protocols
Note on Species Selection: A critical consideration for in vivo studies with mPGES-1 inhibitors is the potential for species-specific differences in enzyme structure and inhibitor potency. It has been noted that many inhibitors potent against human mPGES-1 show lower potency for the rodent orthologs.[2] Therefore, initial cross-species in vitro screening is highly recommended to select the most appropriate animal model.
Protocol 1: Evaluation of this compound in a Rat Model of Adjuvant-Induced Arthritis (AIA)
This protocol is based on the established AIA model, a widely used model for studying the pathology of rheumatoid arthritis and evaluating anti-inflammatory compounds.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Complete Freund's Adjuvant (CFA)
-
Male Lewis rats (6-8 weeks old)
-
Plethysmometer for paw volume measurement
-
Calipers
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
AIA Induction (Day 0):
-
Anesthetize rats.
-
Inject 0.1 mL of CFA into the subplantar region of the left hind paw.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg, p.o., once daily)
-
Group 3: this compound (e.g., 30 mg/kg, p.o., once daily)
-
Group 4: Positive control (e.g., Celecoxib, 10 mg/kg, p.o., once daily)
-
-
Drug Administration:
-
Begin treatment on day 10 post-CFA injection and continue until day 28.
-
Administer this compound or vehicle by oral gavage.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every other day from day 10.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis).
-
Body Weight: Record body weight every other day.
-
-
Terminal Procedures (Day 28):
-
Euthanize animals.
-
Collect blood for analysis of systemic PGE2 and other inflammatory markers.
-
Dissect ankle joints for histopathological examination (synovial inflammation, cartilage and bone erosion).
-
Protocol 2: Formulation of this compound for In Vivo Administration
The following is a general protocol for preparing this compound for oral or parenteral administration. Solubility and stability should be confirmed for the specific formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle like PEG300, saline)
Procedure for a 10 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
Procedure for a 1 mg/mL Working Solution in Corn Oil:
-
Take the required volume of the 10 mg/mL DMSO stock solution.
-
Add the DMSO stock solution to 9 volumes of corn oil.
-
Mix thoroughly to ensure a homogenous suspension or solution.
-
It is recommended to prepare the working solution fresh on the day of use.
Concluding Remarks
This compound represents a promising therapeutic agent for inflammatory conditions due to its selective inhibition of mPGES-1. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds in relevant animal models. Researchers should carefully consider species-specific activity and conduct appropriate dose-ranging studies to determine the optimal therapeutic window for their specific model and research question.
References
Zaloglanstat: A Potent and Selective Tool for Investigating Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Application Notes and Protocols for Researchers
Introduction
Zaloglanstat, also known as CAY10641 or GRC 27864, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[3][4] As an inducible enzyme, mPGES-1 is often upregulated during inflammation, making it a key therapeutic target for inflammatory diseases and pain.[5][6][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, this compound offers a more targeted approach by specifically inhibiting the final step of inducible PGE2 production.[5][7] This specificity may lead to a better safety profile, avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. These application notes provide detailed protocols for utilizing this compound as a tool compound in mPGES-1 research.
Signaling Pathway of Prostaglandin E2 Synthesis
The synthesis of prostaglandin E2 (PGE2) is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway, often referred to as the arachidonic acid cascade, involves several key enzymes.
Quantitative Data
This compound exhibits high potency and selectivity for mPGES-1. The following tables summarize its inhibitory activity in various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/System | Species | IC50 | Reference |
| mPGES-1 (recombinant) | Human | 5 nM | [1][2] |
| IL-1β-induced PGE2 release (A549 cells) | Human | <10 nM | [2] |
| IL-1β-induced PGE2 release (synovial fibroblasts) | Human | <10 nM | [2] |
| PGE2 release (whole blood) | Pig | 161 nM | [1][2] |
| PGE2 release (whole blood) | Dog | 154 nM | [1][2] |
| COX-1 | Not Specified | >10 µM | [1][2] |
| COX-2 | Not Specified | >10 µM | [1][2] |
Experimental Protocols
The following are detailed protocols for assays commonly used to characterize mPGES-1 inhibitors like this compound.
mPGES-1 Enzymatic Activity Assay (Cell-Free)
This protocol describes the measurement of mPGES-1 enzymatic activity using a cell-free system.
Materials:
-
Recombinant mPGES-1 or microsomal fraction from IL-1β-stimulated A549 cells
-
Prostaglandin H2 (PGH2)
-
This compound
-
Assay Buffer (e.g., 0.1 M Potassium phosphate buffer, pH 7.4, containing 2.5 mM GSH)
-
Stop Solution (e.g., 1 M HCl)
-
PGE2 ELISA Kit
Procedure:
-
Preparation of Microsomes (if not using recombinant enzyme):
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a microplate, add the microsomal preparation or recombinant mPGES-1.
-
Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding PGH2 (e.g., final concentration of 20 µM).[10]
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Stop Solution.
-
Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
IL-1β-Induced PGE2 Release in A549 Cells
This protocol outlines a cell-based assay to evaluate the effect of this compound on PGE2 production in a cellular context.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-1β
-
This compound
-
PGE2 ELISA Kit
Procedure:
-
Cell Culture and Seeding:
-
Culture A549 cells in appropriate medium.
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce PGE2 production.[8]
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant for PGE2 measurement.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 release for each this compound concentration compared to the IL-1β-stimulated vehicle control.
-
Determine the IC50 value.
-
Human Whole Blood Assay for PGE2 Release
This assay assesses the inhibitory effect of this compound on PGE2 production in a more complex biological matrix.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit
Procedure:
-
Assay Setup:
-
In a multi-well plate, add whole blood to each well.
-
Add serial dilutions of this compound or vehicle (DMSO) and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation:
-
Add LPS (e.g., 10 µg/mL) to induce an inflammatory response and subsequent PGE2 production.
-
-
Incubation and Plasma Separation:
-
Incubate the blood for 24 hours at 37°C.
-
Centrifuge the plate to separate the plasma.
-
-
PGE2 Measurement:
-
Carefully collect the plasma and measure the PGE2 concentration using a competitive ELISA kit.
-
-
Data Analysis:
-
Determine the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value.
-
In Vivo Murine Air Pouch Model of Inflammation
This in vivo model is used to evaluate the anti-inflammatory effects of this compound in a localized inflammatory environment.
Materials:
-
Mice (e.g., BALB/c)
-
Sterile air
-
Carrageenan solution
-
This compound formulation for oral or parenteral administration
-
Saline
-
PGE2 ELISA Kit
Procedure:
-
Pouch Formation:
-
Inject sterile air subcutaneously on the back of the mice to create an air pouch. This may be repeated to maintain the pouch.
-
-
Compound Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject carrageenan solution into the air pouch to induce an inflammatory response.
-
-
Exudate Collection:
-
At a specific time point after carrageenan injection (e.g., 4-6 hours), euthanize the mice.
-
Wash the pouch with saline and collect the exudate.
-
-
PGE2 Measurement:
-
Centrifuge the exudate to remove cells and debris.
-
Measure the PGE2 concentration in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Compare the PGE2 levels in the exudate of this compound-treated animals to the vehicle-treated control group to determine the in vivo efficacy.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of mPGES-1 in health and disease. Its high potency and selectivity make it an excellent compound for in vitro and in vivo investigations of the PGE2 pathway. The protocols provided here offer a starting point for researchers to explore the effects of mPGES-1 inhibition in various experimental models.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Zaloglanstat Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloglanstat (also known as ISC-27864 or GRC-27864) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[1][2] PGE2 is a key mediator of inflammation, pain, and fever. By selectively inhibiting mPGES-1, this compound reduces the production of PGE2 without significantly affecting the synthesis of other prostanoids, offering a targeted approach to treating inflammatory conditions with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][4]
These application notes provide detailed protocols for various assays to measure the activity of this compound, enabling researchers to assess its potency and selectivity in different biological systems. The assays described include a direct enzymatic assay, a cell-based assay, and a whole blood assay.
Signaling Pathway of PGE2 Synthesis and Inhibition by this compound
The following diagram illustrates the enzymatic cascade leading to PGE2 production and the point of intervention for this compound.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound on mPGES-1.
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or PGE2 production by 50%. The IC50 values for this compound vary depending on the assay system.
| Assay Type | System/Cell Type | Stimulus | IC50 (nM) | Reference |
| Enzymatic Assay | Recombinant Human mPGES-1 | PGH2 (substrate) | 5 | [1][2] |
| Cell-Based Assay | A549 (Human Lung Carcinoma) | IL-1β | <10 | [1][2] |
| Cell-Based Assay | Human Synovial Fibroblasts | IL-1β | <10 | [1] |
| Whole Blood Assay | Pig Whole Blood | LPS | 161 | [1][2] |
| Whole Blood Assay | Dog Whole Blood | LPS | 154 | [1][2] |
Experimental Protocols
Recombinant Human mPGES-1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human mPGES-1.
Experimental Workflow:
Caption: Workflow for the mPGES-1 enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human mPGES-1 enzyme in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 2.5 mM glutathione).
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Prepare the substrate, prostaglandin H2 (PGH2), at a working concentration (e.g., 10 µM) in a suitable solvent and keep it on ice until use due to its instability.
-
-
Assay Procedure:
-
In a microplate, add the recombinant mPGES-1 enzyme to each well.
-
Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 4°C to allow for inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Incubate the reaction mixture for a short period (e.g., 60-90 seconds) at room temperature.[5]
-
Stop the reaction by adding a stop solution (e.g., a solution containing a metal salt like FeCl2 or a quenching buffer provided in an ELISA kit).
-
-
PGE2 Quantification:
-
Measure the amount of PGE2 produced in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for PGE2 Inhibition in A549 Cells
This assay measures the ability of this compound to inhibit PGE2 production in a cellular context, using the human lung carcinoma cell line A549, which can be stimulated to produce PGE2.
Experimental Workflow:
Caption: Workflow for the cell-based PGE2 inhibition assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture A549 cells in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Treatment and Stimulation:
-
Once the cells are attached and have reached the desired confluency, replace the culture medium with fresh, low-serum medium (e.g., 2% FBS).
-
Add serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), at a final concentration of, for example, 10 ng/mL to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.[6]
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24 hours at 37°C.[6]
-
After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
-
PGE2 Quantification:
-
Measure the PGE2 concentration in the collected supernatants using a Prostaglandin E2 ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the IL-1β-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Whole Blood Assay for PGE2 Inhibition
This ex vivo assay provides a more physiologically relevant system for evaluating the activity of this compound as it accounts for plasma protein binding and cell permeability in a complex biological matrix.
Experimental Workflow:
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Zaloglanstat in Combination with Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Zaloglanstat, a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, in combination with other classes of anti-inflammatory drugs. The protocols outlined below are designed to assess potential synergistic or additive effects for the treatment of inflammatory diseases.
Introduction to this compound and Combination Therapy
This compound is a potent and selective inhibitor of mPGES-1, an enzyme responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, pain, and fever.[2] By selectively targeting mPGES-1, this compound reduces the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have homeostatic functions, a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase (COX) enzymes.[2]
Combining this compound with other anti-inflammatory agents, such as NSAIDs, corticosteroids, or biologics, offers a promising strategy to enhance therapeutic efficacy, reduce required doses, and potentially minimize side effects. This approach could target multiple inflammatory pathways simultaneously, leading to a more profound and durable anti-inflammatory response.
Signaling Pathways and Rationale for Combination
Diagram of the Prostaglandin E2 Synthesis Pathway and Points of Inhibition
Caption: Prostaglandin E2 synthesis pathway and targets of different anti-inflammatory drugs.
The rationale for combining this compound with other anti-inflammatory agents is based on targeting distinct points in the inflammatory cascade:
-
This compound + NSAIDs: While this compound selectively blocks PGE2 production, NSAIDs inhibit both PGE2 and other prostanoids by targeting COX enzymes. A combination could provide broader anti-inflammatory coverage at lower, potentially safer, doses of each agent.[3]
-
This compound + Corticosteroids: Corticosteroids have broad anti-inflammatory effects, including the inhibition of phospholipase A2 (PLA2) upstream of arachidonic acid production and the suppression of pro-inflammatory gene expression.[4] Combining with this compound could allow for corticosteroid dose reduction, thereby minimizing their significant side effects.
-
This compound + Biologics (e.g., TNF-α inhibitors): Biologics target specific cytokines like TNF-α, which are potent inducers of the COX-2/mPGES-1 pathway.[1] A dual-targeting approach could lead to a synergistic reduction in inflammation. However, the combination of two biologic agents or a biologic with a targeted synthetic drug is generally approached with caution due to potential increased risks of immunosuppression and infection.[5][6]
Experimental Protocols
In Vitro Assessment of Synergy
Objective: To determine if this compound in combination with other anti-inflammatory agents exhibits synergistic, additive, or antagonistic effects on the inhibition of PGE2 production and other inflammatory markers in cell-based assays.
Experimental Workflow for In Vitro Synergy Studies
Caption: Workflow for in vitro assessment of anti-inflammatory synergy.
Protocol:
-
Cell Culture: Culture appropriate cell lines (e.g., human lung carcinoma A549 cells, murine macrophage RAW 264.7 cells) or primary cells (e.g., human synoviocytes) in standard culture conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the other anti-inflammatory agent (e.g., indomethacin as an NSAID, dexamethasone as a corticosteroid, or a TNF-α inhibitor).
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with serial dilutions of this compound alone, the other anti-inflammatory agent alone, and in combination at fixed ratios (e.g., based on their respective IC50 values) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding a pro-inflammatory stimulus such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS) for 24 hours.[7]
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity.[8][9][10]
-
Cytokine Profiling: Analyze the supernatant for other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-8) using a multiplex immunoassay.[11]
-
Cell Viability: Assess cell viability using a standard method like the MTT or CCK-8 assay to rule out cytotoxic effects of the drug combinations.[12]
-
Data Analysis:
-
Generate dose-response curves for each compound and the combinations.
-
Perform isobolographic analysis to determine the nature of the interaction.[13] A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
| Treatment Group | IC50 for PGE2 Inhibition (nM) | Combination Index (CI) |
| This compound | 10 | - |
| NSAID (Indomethacin) | 50 | - |
| This compound + Indomethacin (1:5 ratio) | See Dose-Response Curve | < 1 (Synergy) |
| Corticosteroid (Dexamethasone) | 5 | - |
| This compound + Dexamethasone (2:1 ratio) | See Dose-Response Curve | ≈ 1 (Additive) |
| Biologic (Anti-TNF-α) | 2 (ng/mL) | - |
| This compound + Anti-TNF-α | See Dose-Response Curve | < 1 (Synergy) |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
In Vivo Assessment in Animal Models of Inflammation
Objective: To evaluate the in vivo efficacy of this compound in combination with other anti-inflammatory agents in established animal models of acute and chronic inflammation.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo evaluation of anti-inflammatory combination therapy.
Protocols:
A. Carrageenan-Induced Paw Edema (Acute Inflammation Model) [14]
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
NSAID (e.g., indomethacin, 5 mg/kg, p.o.)
-
This compound + NSAID
-
-
Procedure:
-
Administer the treatments orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
B. Collagen-Induced Arthritis (Chronic Inflammation Model) [4]
-
Animals: Use DBA/1 mice.
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization on day 21.
-
Treatment Groups (begin treatment upon onset of arthritis):
-
Vehicle control
-
This compound (e.g., 10 mg/kg/day, p.o.)
-
Corticosteroid (e.g., prednisolone, low dose, p.o.)
-
This compound + Prednisolone
-
-
Procedure:
-
Monitor animals daily for the onset and severity of arthritis using a clinical scoring system (0-4 scale per paw).
-
Measure paw thickness with a digital caliper.
-
-
Endpoints:
-
Mean arthritis score and paw thickness over time.
-
At the end of the study, collect paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
-
Measure systemic cytokine levels and local PGE2 levels in the paw tissue.
-
Data Presentation:
Table 2: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle | 0.85 ± 0.05 | - |
| This compound (10) | 0.51 ± 0.04 | 40.0% |
| Indomethacin (5) | 0.47 ± 0.03 | 44.7% |
| This compound (10) + Indomethacin (5) | 0.25 ± 0.02 | 70.6% |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Table 3: Effect of this compound and Prednisolone on Collagen-Induced Arthritis in Mice
| Treatment Group (mg/kg/day, p.o.) | Mean Arthritis Score (Day 35) | Histological Score (Inflammation) |
| Vehicle | 3.2 ± 0.3 | 2.8 ± 0.2 |
| This compound (10) | 2.1 ± 0.2 | 1.9 ± 0.3 |
| Prednisolone (low dose) | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound (10) + Prednisolone | 1.3 ± 0.1 | 1.1 ± 0.1 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound in combination with other anti-inflammatory agents. By employing these in vitro and in vivo models, researchers can effectively assess the potential for synergistic or additive effects, providing a strong rationale for the clinical development of novel combination therapies for inflammatory diseases. Careful experimental design and data analysis, including isobolographic analysis, are crucial for determining the nature of the drug interactions.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between NSAIDs in the orofacial formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 8. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redoxis.se [redoxis.se]
- 12. researchgate.net [researchgate.net]
- 13. Study of the synergistic anti-inflammatory activity of Solanum xanthocarpum Schrad and Wendl and Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
Zaloglanstat for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaloglanstat (also known as GRC 27864 or ISC-27864) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1] As an orally active compound, this compound holds significant promise for the treatment of a variety of inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and pain. These application notes provide detailed protocols for the in vivo delivery of this compound via oral and intraperitoneal routes, as well as a general guideline for the formulation of a topical delivery system. Furthermore, this document includes a summary of available in vivo data and visual diagrams to elucidate the mechanism of action and experimental workflows.
Mechanism of Action
This compound selectively targets and inhibits the mPGES-1 enzyme, which catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. This inhibitory action effectively reduces the levels of PGE2, a key mediator of inflammation, pain, and fever, without significantly affecting the production of other prostanoids, thereby offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]
Signaling Pathway
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
In Vivo Delivery Methods and Protocols
This compound has been primarily investigated for its oral efficacy. The following protocols are based on available preclinical information and general best practices for in vivo research.
Oral Administration (Gavage)
Oral gavage is a common and effective method for delivering this compound in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes
Protocol:
-
Stock Solution Preparation (20.8 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 20.8 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation (2.08 mg/mL in Corn Oil):
-
For every 1 mL of working solution needed, add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO) to 900 µL of corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension. This will yield a clear solution of at least 2.08 mg/mL.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound working solution based on the animal's body weight and the desired dose.
-
Carefully insert the gavage needle into the esophagus and administer the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Note: For continuous dosing periods exceeding two weeks, the stability of this formulation should be carefully considered.
Intraperitoneal (IP) Injection
Intraperitoneal injection can be used for systemic delivery of this compound, particularly when rapid absorption is desired.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile, pyrogen-free saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes with appropriate gauge needles (e.g., 27-30G for mice)
Protocol:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the specified ratios. For example, for a 10 mL solution, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Solution Preparation:
-
Dissolve the required amount of this compound powder in the prepared vehicle to achieve the desired final concentration.
-
Vortex until the compound is completely dissolved. The solution should be clear.
-
-
Animal Dosing:
-
Restrain the animal, exposing the lower abdominal quadrant.
-
Clean the injection site with an alcohol swab.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the solution slowly.
-
Monitor the animal post-injection.
-
Topical Delivery (General Protocol)
While specific data on the topical delivery of this compound is not currently available in the public domain, a general protocol for formulating a hydrophobic anti-inflammatory compound into a gel for preclinical studies is provided below as a starting point for researchers.
Materials:
-
This compound powder
-
Gelling agent (e.g., Carbopol 940, Pluronic F-127)
-
Solvent (e.g., Ethanol, Propylene glycol)
-
Penetration enhancer (optional, e.g., Oleic acid, Transcutol®)
-
Neutralizing agent (e.g., Triethanolamine for Carbopol)
-
Purified water
-
Magnetic stirrer and hot plate
-
pH meter
Protocol:
-
Drug Solubilization:
-
Dissolve this compound in a suitable solvent or a mixture of solvents. Gentle heating may be applied if necessary to aid dissolution.
-
-
Gel Base Preparation (Example with Carbopol 940):
-
Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in purified water with continuous stirring until a uniform dispersion is formed. Avoid clumping.
-
Allow the dispersion to hydrate for several hours or overnight.
-
-
Formulation of the Medicated Gel:
-
Slowly add the this compound solution to the hydrated gel base with continuous stirring.
-
If using a penetration enhancer, it can be incorporated at this stage.
-
Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH (typically 6.5-7.0 for skin application) is achieved. The gel will thicken upon neutralization.
-
Continue stirring until a homogenous, transparent, and consistent gel is formed.
-
-
Evaluation:
-
Characterize the gel for its physical properties, including pH, viscosity, spreadability, and drug content uniformity.
-
Conduct in vitro drug release and skin permeation studies using Franz diffusion cells to assess the formulation's performance before proceeding to in vivo animal studies.
-
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay | IC50 | Reference |
| mPGES-1 | Human | Recombinant enzyme | 5 nM | [1] |
| COX-1 | Human | --- | >10 µM | [1] |
| COX-2 | Human | --- | >10 µM | [1] |
| IL-1β-induced PGE2 release | Human | A549 cells | <10 nM | [1] |
| IL-1β-induced PGE2 release | Human | Synovial fibroblasts | <10 nM | [1] |
| PGE2 release | Pig | Whole blood | 161 nM | [1] |
| PGE2 release | Dog | Whole blood | 154 nM | [1] |
Table 2: Preclinical and Clinical Observations for this compound (GRC 27864)
| Study Type | Model/Subject | Route | Dose | Key Findings | Reference |
| Phase I Clinical Trial | Healthy Volunteers | Oral | Single ascending doses up to 1000 mg | Well-tolerated. | [2] |
| Preclinical | Adjuvant-Induced Arthritis (Rat) | Oral | Not specified | Ameliorated arthritis. | [3] |
| Preclinical | Carrageenan-Induced Paw Edema (Rat) | Oral | Not specified | Reduced paw swelling. | [4] |
Experimental Workflows
In Vivo Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)
Caption: Workflow for assessing this compound's anti-inflammatory effect.
In Vivo Analgesic Efficacy Study (Adjuvant-Induced Arthritis)
References
Troubleshooting & Optimization
Zaloglanstat Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering solubility challenges with Zaloglanstat. The information is curated to address common experimental issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), being investigated for its analgesic and anti-inflammatory properties.[1] Its chemical structure lends itself to low aqueous solubility, a common challenge for many new chemical entities. Poor solubility can hinder in vitro assay performance, lead to inaccurate experimental results, and complicate in vivo formulation development.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀ClF₃N₄O₂ | [1] |
| Molecular Weight | 452.86 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted XLogP | 5.01 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Predicted Hydrogen Bond Acceptors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Predicted Hydrogen Bond Donors | 2 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Predicted Rotatable Bonds | 7 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Predicted Topological Polar Surface Area | 79.26 Ų | IUPHAR/BPS Guide to PHARMACOLOGY |
The high predicted XLogP value is a strong indicator of low water solubility.
Q3: In which solvents is this compound known to be soluble?
This compound's solubility has been reported in Dimethyl Sulfoxide (DMSO), although with conflicting values.
| Solvent | Reported Solubility | Source |
| DMSO | 10 mM (~4.53 mg/mL) | [1] |
| DMSO | 250 mg/mL (~552 mM) (with sonication) | MedchemExpress |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | [2] |
This discrepancy in DMSO solubility highlights the importance of empirical testing and suggests that factors like the grade of DMSO, water content, and the physical form of the this compound solid may influence its dissolution.
Troubleshooting Guide for this compound Solubility Issues
Issue 1: this compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.
This is a common issue for hydrophobic compounds when the concentration of the organic co-solvent is significantly reduced upon dilution in an aqueous buffer.
Root Cause Analysis:
Solutions:
-
Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your experiment can tolerate (typically ≤ 0.5%) to minimize solvent effects on biological systems.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes prevent immediate precipitation.
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) may keep the compound in solution. However, ensure you run appropriate vehicle controls to account for any effects of the solvent.
-
Use of Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your aqueous buffer and then add the this compound DMSO stock.
Issue 2: Inconsistent results in in vitro assays, possibly due to poor solubility.
Inconsistent data can arise from the compound not being fully dissolved, leading to variable concentrations in your assay wells.
Troubleshooting Workflow:
Solutions:
-
Visual Inspection: Before use, carefully inspect your stock and working solutions for any signs of precipitation (cloudiness, crystals).
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.
-
Fresh Stock Solutions: DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO and prepare stock solutions frequently.
-
Solubility Enhancement Techniques: For in vitro assays, consider pre-complexing this compound with a solubilizing agent.
Advanced Solubility Enhancement Strategies
For more persistent solubility issues, especially in the context of formulation development for in vivo studies, more advanced techniques may be necessary. The choice of strategy will depend on the specific experimental requirements.
Amorphous Solid Dispersions (ASDs)
Converting the crystalline form of a drug to an amorphous state dispersed within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.
General Experimental Protocol for Preparing an ASD by Solvent Evaporation:
-
Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Select a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Dissolution: Dissolve both this compound and the polymer in the chosen solvent system.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying.
-
Drying: Further dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.
General Experimental Protocol for Preparing a Cyclodextrin Complex by Kneading:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Molar Ratio: Determine the molar ratio of this compound to cyclodextrin to be tested (commonly 1:1).
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).
-
-
Drying: Dry the resulting product in an oven or under vacuum.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm complex formation using techniques such as DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy.
Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, which can lead to a significant increase in its dissolution rate.
General Experimental Workflow for Nanoparticle Formulation:
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application. It is recommended to consult relevant scientific literature and conduct small-scale pilot experiments before proceeding with larger-scale work.
References
Optimizing Zaloglanstat Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) of Zaloglanstat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ISC-27864 or GRC-27864) is a selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator.[1] By inhibiting mPGES-1, this compound reduces the overproduction of PGE2 associated with inflammation and pain.[1]
Q2: What is the expected IC50 range for this compound?
The IC50 of this compound is highly dependent on the experimental system.
-
For recombinant human mPGES-1, the IC50 is approximately 5 nM.[1]
-
In cell-based assays measuring IL-1β-induced PGE2 release, such as in A549 cells or human synovial fibroblasts, the IC50 is typically below 10 nM.[1]
-
In whole blood assays, the IC50 for PGE2 release is higher, around 154-161 nM.[1]
It is important to note that this compound shows significantly less inhibition of COX-1 and COX-2 enzymes, with IC50 values greater than 10 µM.[1]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A549 human lung carcinoma cells and human synovial fibroblasts are documented to be responsive to this compound.[1] The choice of cell line should be guided by the research context and the expression of mPGES-1. It is crucial to select a cell line that produces detectable levels of PGE2 upon stimulation with an inflammatory agent like interleukin-1 beta (IL-1β).
Q4: How should I prepare this compound for my experiment?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1] For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (generally below 0.1-0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's IC50.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- Inadequate stimulation of PGE2 production- this compound degradation | - Perform a preliminary range-finding experiment with a wide, logarithmic series of concentrations (e.g., 1 pM to 1 µM).- Optimize the concentration of the stimulating agent (e.g., IL-1β) and the stimulation time.- Prepare fresh this compound dilutions for each experiment. |
| IC50 value is significantly higher than expected | - Cell density is too high- Assay incubation time is too short or too long- this compound is binding to serum proteins in the media | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[4]- Determine the optimal incubation time with this compound through a time-course experiment.- Consider reducing the serum concentration in the assay medium, if compatible with cell health. |
| Incomplete inhibition at the highest this compound concentration | - Solubility limit of this compound has been exceeded- Presence of interfering substances | - Visually inspect the highest concentration wells for any precipitation.- If solubility is an issue, consider using a different solvent or formulation, though this may impact the experiment.- Ensure all reagents and labware are free of contaminants. |
| Poor curve fit for the dose-response data | - Insufficient number of data points- Inappropriate concentration spacing | - Use a sufficient number of concentrations (e.g., 8-12 points) to define the sigmoidal curve.- Employ a serial dilution, typically with a 2-fold or 3-fold step, to ensure even spacing on a logarithmic scale.[5] |
Experimental Protocols
Detailed Methodology for IC50 Determination in A549 Cells
This protocol outlines a cell-based assay to determine the IC50 of this compound by measuring its inhibition of IL-1β-induced PGE2 production.
Materials:
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A549 cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound
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DMSO
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Recombinant human IL-1β
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Phosphate-buffered saline (PBS)
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96-well cell culture plates
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PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding:
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Culture A549 cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL, 100 µL per well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution starting from 1 µM.
-
Carefully remove the culture medium from the wells and replace it with 90 µL of fresh, serum-free or low-serum medium.
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Add 10 µL of each this compound dilution to the respective wells. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and a no-treatment control.
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Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation of PGE2 Production:
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Prepare a working solution of IL-1β in serum-free medium. The final concentration of IL-1β should be optimized to induce a robust but sub-maximal PGE2 response (e.g., 1 ng/mL).
-
Add 10 µL of the IL-1β working solution to all wells except the unstimulated control wells.
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Incubate the plate for a pre-determined optimal time (e.g., 24 hours) to allow for PGE2 production.
-
-
PGE2 Measurement:
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After incubation, carefully collect the cell culture supernatant from each well.
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Measure the PGE2 concentration in the supernatant using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, IL-1β-stimulated control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Experimental Workflow for IC50 Determination
Caption: Workflow for this compound IC50 determination.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting IC50 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Zaloglanstat experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of zaloglanstat, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Our resources are designed to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. It catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. By inhibiting mPGES-1, this compound blocks the production of PGE2, a key mediator of inflammation, pain, and fever.[1]
Q2: In which experimental systems has this compound been shown to be active?
A2: this compound has demonstrated activity in a variety of in vitro and in vivo systems, including:
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Enzyme Assays: Inhibition of recombinant human mPGES-1.[1]
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Cell-Based Assays: Inhibition of IL-1β-induced PGE2 release in A549 cells and human synovial fibroblasts.[1]
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Whole Blood Assays: Inhibition of PGE2 release in pig and dog whole blood.[1]
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Preclinical Models: this compound has been investigated for its potential therapeutic effects in models of asthma, osteoarthritis, and neurodegenerative diseases.[1]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. It's crucial to consider the specific assay conditions when comparing reported values. See the data summary table below for more details.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It is important to consult the supplier's instructions for optimal storage conditions to maintain the compound's stability.
Data Summary: this compound In Vitro Potency
The following table summarizes the reported IC50 values for this compound across different experimental platforms. Note the variations in potency, which can be attributed to the different biological matrices and assay conditions.
| Assay Type | Target/System | Reported IC50 | Key Experimental Conditions |
| Enzyme Inhibition Assay | Recombinant Human mPGES-1 | 5 nM | Cell-free assay with recombinant enzyme.[1] |
| Cell-Based Assay | IL-1β-induced PGE2 release in A549 cells | <10 nM | Human lung carcinoma epithelial cells stimulated with interleukin-1 beta.[1] |
| Cell-Based Assay | IL-1β-induced PGE2 release in human synovial fibroblasts | <10 nM | Primary human cells stimulated with interleukin-1 beta.[1] |
| Whole Blood Assay | PGE2 release in pig whole blood | 161 nM | Ex vivo assay using whole blood.[1] |
| Whole Blood Assay | PGE2 release in dog whole blood | 154 nM | Ex vivo assay using whole blood.[1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the common experimental procedures, refer to the following diagrams:
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound's effect on PGE2 production in a cell-based assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer: Variability in IC50 values is a common challenge in pharmacological studies. Several factors can contribute to this issue when working with this compound:
| Potential Cause | Recommended Solution |
| Inconsistent this compound Stock Solution: | Ensure the stock solution is prepared fresh or has been stored properly to avoid degradation. Perform serial dilutions accurately. |
| Cell Passage Number and Health: | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in Reagent Activity: | Use reagents from the same lot number for a set of experiments. If using a stimulant like IL-1β, ensure its bioactivity is consistent. |
| Inconsistent Incubation Times: | Adhere strictly to the same incubation times for cell stimulation and drug treatment across all experiments. |
| Pipetting Errors: | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate delivery of small volumes. |
Issue 2: Poor Reproducibility in PGE2 Quantification by ELISA
Question: I am observing high variability in my PGE2 ELISA results, leading to unreliable data. How can I improve this?
Answer: Prostaglandin E2 ELISAs are sensitive assays that can be prone to variability. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Improper Sample Handling: | Collect and process all samples (e.g., cell culture supernatants) consistently. Avoid repeated freeze-thaw cycles of samples. |
| Standard Curve Issues: | Prepare the standard curve fresh for each assay. Ensure accurate serial dilutions of the PGE2 standard. Do not reuse a standard curve from a previous experiment. Some ELISA kits show intra-assay CVs of around 10.7% and inter-assay CVs of 4%.[2] |
| Inadequate Washing Steps: | Ensure thorough and consistent washing of the ELISA plate wells between steps to remove unbound reagents. Residual wash buffer can interfere with the results. |
| Inconsistent Incubation Conditions: | Maintain consistent incubation times and temperatures for all steps of the ELISA protocol. Avoid exposing the plate to temperature gradients. |
| Matrix Effects: | The composition of your sample (e.g., cell culture medium, serum) can interfere with the assay. Ensure that the standards are prepared in the same matrix as your samples. |
Issue 3: Discrepancy Between In Vitro and In Vivo or Ex Vivo Results
Question: this compound is potent in my cell-based assay, but the effect is much weaker in a whole blood assay or an in vivo model. Why is this?
Answer: It is common to observe differences in compound potency across different experimental systems. This is often due to the increasing complexity of the biological environment.
| Potential Cause | Recommended Solution |
| Protein Binding: | In whole blood and in vivo, this compound may bind to plasma proteins, reducing the free concentration available to inhibit mPGES-1. This can lead to a higher apparent IC50. |
| Metabolism: | This compound may be metabolized in whole blood or in vivo, leading to a lower effective concentration. |
| Species Differences in mPGES-1: | The amino acid sequence of mPGES-1 can differ between species. This compound may have different affinities for the human, pig, and dog enzymes, as reflected in the varying IC50 values.[1] |
| Cellular Uptake and Efflux: | In a whole organism, the ability of this compound to reach the target tissue and enter the cells can be influenced by transporters and other physiological barriers. |
By carefully considering these factors and following standardized protocols, researchers can enhance the reproducibility and reliability of their experimental results with this compound.
References
Technical Support Center: Zaloglanstat In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Zaloglanstat (also known as GRC 27864 or ISC-27864), a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, this compound's targeted action on mPGES-1 is expected to reduce the risk of gastrointestinal and cardiovascular side effects associated with broader prostanoid inhibition.[3][4]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound's ability to selectively reduce PGE2 production makes it a promising candidate for the treatment of various inflammatory conditions. Preclinical interest and clinical development have focused on its potential in treating chronic inflammatory diseases, including osteoarthritis and other forms of inflammatory pain.[1][5]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for mPGES-1. It has an IC50 of 5 nM for human mPGES-1, with no significant inhibitory effect on COX-1 or COX-2 enzymes (IC50 >10 μM).[2] This selectivity is a key feature, aiming to provide anti-inflammatory and analgesic effects with an improved safety profile compared to traditional NSAIDs.
Q4: Has this compound been evaluated in clinical trials?
A4: Yes, this compound has entered human clinical trials. A Phase 1 study in healthy adult subjects evaluated the safety, tolerability, and pharmacokinetics of single ascending doses.[5] The study also assessed biomarkers associated with its mechanism of action, showing a dose-dependent inhibition of ex-vivo LPS-induced whole-blood PGE2 release.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
Issue 1: Suboptimal or Lack of Efficacy
Possible Cause 1: Inadequate Dosing
-
Recommendation: Ensure the dose is appropriate for the specific animal model and disease state. While specific preclinical dosing for this compound is not widely published, studies with other mPGES-1 inhibitors in rodent models of inflammation have used doses ranging from 1 mg/kg to 100 mg/kg, administered orally.[6] A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Possible Cause 2: Poor Oral Bioavailability in the Chosen Animal Model
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Recommendation: While this compound is described as orally bioavailable, this can vary between species.[1] Consider the formulation of the compound. A common formulation for preclinical oral gavage studies is a suspension in a vehicle such as 10% DMSO in corn oil.[2] Ensure the compound is properly suspended before each administration. If poor absorption is suspected, pharmacokinetic studies to determine plasma concentrations of this compound are advised.
Possible Cause 3: Species-Specific Differences in mPGES-1
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Recommendation: There can be differences in the amino acid sequences of mPGES-1 between humans and rodents, potentially affecting inhibitor potency.[6] While this compound has shown activity in preclinical models, it is important to confirm its inhibitory activity on the mPGES-1 of the species being used, if possible.
Possible Cause 4: Rapid Metabolism
-
Recommendation: The pharmacokinetic profile of this compound in your specific animal model may be unknown. If the compound is being cleared too rapidly, the dosing interval may need to be adjusted (e.g., twice daily administration). Conducting a pilot pharmacokinetic study to determine the half-life of this compound in your model can provide valuable information for optimizing the dosing regimen.
Issue 2: Formulation and Administration Difficulties
Possible Cause 1: Poor Solubility
-
Recommendation: this compound may have limited solubility in aqueous solutions. For in vivo oral administration, a suggested starting point for formulation is to first dissolve the compound in DMSO to create a stock solution, and then dilute it with a vehicle like corn oil to the final desired concentration.[2] For example, a 10% DMSO in corn oil formulation is a common choice.[2] Always ensure the final DMSO concentration is well-tolerated by the animals.
Possible Cause 2: Instability of the Formulation
-
Recommendation: Prepare the dosing solution fresh daily to avoid potential degradation of the compound. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.[2]
Experimental Protocols and Data
In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 | Reference |
| mPGES-1 | Human | 5 nM | [2] |
| COX-1 | Not Specified | >10 µM | [2] |
| COX-2 | Not Specified | >10 µM | [2] |
| IL-1β-induced PGE2 release | A549 cells | <10 nM | [2] |
| PGE2 release | Pig whole blood | 161 nM | [2] |
| PGE2 release | Dog whole blood | 154 nM | [2] |
General Protocol for Carrageenan-Induced Paw Edema in Rats (Adapted for mPGES-1 Inhibitors)
This protocol is a general guideline and should be optimized for specific experimental needs.
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Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Celecoxib).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Administer this compound or vehicle orally (p.o.) via gavage at a volume of 5-10 ml/kg.
-
Administer the compound 60 minutes before the induction of inflammation.
-
-
Induction of Inflammation:
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Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis:
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Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
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Measurement of PGE2 in In Vivo Models
A key pharmacodynamic endpoint for this compound is the reduction of PGE2 levels at the site of inflammation.
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Sample Collection: In models like the air pouch model, exudate can be collected from the pouch.[7] In arthritis models, synovial fluid or tissue can be collected. Plasma can also be analyzed for systemic PGE2 levels, although local concentrations are often more relevant.
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Sample Processing: Immediately after collection, add a COX inhibitor (e.g., indomethacin) to the samples to prevent ex vivo PGE2 synthesis. Centrifuge to remove cellular debris and store the supernatant at -80°C until analysis.
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PGE2 Quantification: PGE2 levels can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
Visualizations
References
- 1. Glenmark's Novel Molecule 'GRC 27864' for Chronic Inflammatory Diseases Including Pain Entering Human Trials [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Zaloglanstat stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Zaloglanstat in various experimental buffers. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this compound in your research.
This compound Physicochemical Properties and Storage
A summary of this compound's key properties and recommended storage conditions is provided below. Adherence to these guidelines is crucial for maintaining the integrity of the compound.
| Property | Value |
| Molecular Weight | 452.86 g/mol |
| Molecular Formula | C₂₁H₂₀ClF₃N₄O₂ |
| Appearance | Solid |
| CAS Number | 1513852-12-4 |
| Purity | >98% (as determined by HPLC) |
| Storage of Solid | -20°C for up to 3 years, or 4°C for up to 2 years.[1] |
| Storage of Solution | In DMSO: -80°C for up to 6 months, or -20°C for up to 1 month.[2] |
This compound Solubility
Proper dissolution is critical for accurate experimental results. The following table summarizes the known solubility of this compound.
| Solvent | Concentration |
| DMSO | ≥ 250 mg/mL (≥ 552.05 mM) (ultrasonication may be required)[1] |
| 10% DMSO in Corn oil | ≥ 2.08 mg/mL (≥ 4.59 mM)[1][2] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound. To resolve this:
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Increase the percentage of organic solvent: If your experimental system allows, you can try to increase the final concentration of DMSO. However, be mindful of the potential effects of the solvent on your assay.
-
Use a different solvent system: Consider using a solvent mixture, such as 10% DMSO in corn oil for in vivo studies, which has been shown to be effective.[1][2]
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Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
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Prepare fresh dilutions: It is recommended to prepare fresh dilutions from your DMSO stock solution just before use.[2]
Q2: I am unsure about the stability of this compound in my specific experimental buffer at 37°C. How can I check this?
A2: Since specific stability data in all possible buffers is not available, it is recommended to perform a preliminary stability test. A general protocol for this is provided in the "Experimental Protocols" section. This typically involves incubating this compound in your buffer at the desired temperature for various time points and then analyzing the remaining concentration by a suitable analytical method like HPLC.
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is not recommended to store this compound in aqueous buffers for extended periods due to its potential for hydrolysis and precipitation. Prepare fresh working solutions from a DMSO stock for each experiment. If short-term storage is necessary, it should be validated by a stability test as described below.
Q4: What is the recommended handling procedure for the solid form of this compound?
A4: Handle the solid compound in a well-ventilated area. For weighing, use an analytical balance in a chemical fume hood. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q5: How does this compound exert its inhibitory effect?
A5: this compound is a selective inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1).[2] It blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), thereby reducing the levels of this pro-inflammatory mediator.[2]
Experimental Protocols
As specific stability data for this compound in a wide range of experimental buffers is not publicly available, the following is a general protocol to assess its stability in your buffer of choice.
Protocol: Assessment of this compound Stability in an Experimental Buffer
1. Materials:
-
This compound solid or a stock solution in DMSO
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Temperature-controlled incubator or water bath
2. Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the stock solution with your experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. c. Aliquot the working solution into several vials. d. Take a "time zero" sample and immediately analyze it by HPLC to determine the initial concentration. e. Incubate the remaining vials at your desired experimental temperature (e.g., room temperature, 37°C). f. At selected time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the this compound concentration by HPLC. g. To quench any potential degradation, samples can be immediately frozen at -80°C until analysis.
3. HPLC Analysis:
- Develop a suitable HPLC method to separate this compound from any potential degradants. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Quantify the peak area of this compound at each time point.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Plot the percentage of remaining this compound against time to determine the stability profile.
Visualizations
Signaling Pathway of this compound
References
Zaloglanstat Protocol Refinement for Specific Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zaloglanstat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound (also known as ISC-27864 or GRC-27864) is a selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] Its mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] this compound shows high selectivity for mPGES-1 with minimal inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1]
Assay Specific
-
Which cell lines are suitable for studying the effects of this compound in vitro? A549 human lung carcinoma cells and human synovial fibroblasts are commonly used to evaluate the in vitro activity of this compound.[1] These cells can be stimulated with interleukin-1 beta (IL-1β) to induce the expression of mPGES-1 and subsequent PGE2 release.[1][2]
-
What is the optimal method for measuring PGE2 levels in cell culture supernatants? Enzyme immunoassay (EIA) is a widely used and reliable method for quantifying PGE2 concentrations in cell culture supernatants.[2][3][4] Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be used for highly sensitive and specific measurement of PGE2 and other prostanoids.
Troubleshooting Guides
mPGES-1 Inhibition Assay
-
Issue: High variability in mPGES-1 activity between assay runs.
-
Possible Cause: Inconsistent source of mPGES-1 enzyme.
-
Solution: Use a stable, recombinant human mPGES-1 enzyme preparation for consistency. If using microsomes from stimulated cells (e.g., IL-1β-stimulated A549 cells), ensure that the cell culture, stimulation, and microsome preparation protocols are highly standardized.[5]
-
Possible Cause: Degradation of PGH2 substrate.
-
Solution: PGH2 is unstable. Prepare fresh solutions of PGH2 for each experiment and keep it on ice. Minimize the time between adding PGH2 and stopping the reaction.
-
Possible Cause: Variability in incubation times or temperatures.
-
Solution: Use a calibrated incubator and a precise timer for the enzyme reaction. Ensure all samples are handled consistently.[6]
-
-
Issue: Low signal or no detectable mPGES-1 activity.
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the activity of your mPGES-1 enzyme source. If using a commercial enzyme, check the expiration date and storage conditions. If preparing your own, optimize the preparation protocol.
-
Possible Cause: Insufficient glutathione (GSH) cofactor.
-
Solution: mPGES-1 is a glutathione-dependent enzyme.[7] Ensure that the assay buffer contains an adequate concentration of fresh GSH, typically in the millimolar range.
-
PGE2 Release Assay in A549 Cells
-
Issue: Low or no detectable PGE2 release after IL-1β stimulation.
-
Possible Cause: A549 cells are not responding to IL-1β.
-
Solution: Check the viability and passage number of your A549 cells. Cells at very high or low confluence may respond poorly. Ensure the IL-1β is bioactive and used at an appropriate concentration (e.g., 10 ng/mL).[2][8]
-
Possible Cause: Serum in the culture medium is interfering with the assay.
-
Solution: Serum can contain factors that interfere with PGE2 production and measurement. It is recommended to perform the stimulation in serum-free or low-serum (e.g., 2% FBS) medium.[4][8]
-
-
Issue: High background PGE2 levels in unstimulated control wells.
-
Possible Cause: Basal mPGES-1 expression or COX-2 activity in A549 cells.
-
Solution: While IL-1β induces mPGES-1, there may be some basal expression. Ensure that the difference in PGE2 levels between stimulated and unstimulated cells is significant.
-
Possible Cause: Mechanical stress during cell handling.
-
Solution: Pipetting or washing cells too vigorously can cause membrane disruption and release of arachidonic acid, leading to increased basal PGE2 production. Handle cells gently.
-
Whole Blood Assay
-
Issue: High variability in PGE2 levels between donors.
-
Possible Cause: Biological variability.
-
Solution: This is expected. It is crucial to include a sufficient number of donors to account for biological variation. Normalize data where possible, for example, by expressing the effect of this compound as a percentage of the stimulated control for each donor.
-
Possible Cause: Differences in blood handling and processing times.
-
Solution: Standardize the time from blood collection to the start of the assay.[9] Process all samples in the same manner.
-
-
Issue: Hemolysis interfering with the assay.
-
Possible Cause: Improper blood collection or handling.
-
Solution: Use appropriate anticoagulants (e.g., heparin) and handle blood samples gently to avoid lysing red blood cells. Hemoglobin can interfere with some assay detection methods.[10] If using an optical detection method, consider centrifugation to separate plasma for PGE2 measurement.[10]
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Inhibitory Activity of this compound
| Assay System | Target | Species | IC50 | Reference |
| Cell-free assay | mPGES-1 | Human | 5 nM | [1] |
| A549 cells (IL-1β stimulated) | PGE2 release | Human | <10 nM | [1] |
| Human synovial fibroblasts (IL-1β stimulated) | PGE2 release | Human | Not specified | [1] |
| Whole blood (LPS stimulated) | PGE2 release | Pig | 161 nM | [1] |
| Whole blood (LPS stimulated) | PGE2 release | Dog | 154 nM | [1] |
| Cell-free assay | COX-1 | Not specified | >10 µM | [1] |
| Cell-free assay | COX-2 | Not specified | >10 µM | [1] |
Experimental Protocols
1. mPGES-1 Inhibition Assay (Cell-Free)
This protocol is a general guideline and may need optimization.
-
Materials:
-
Recombinant human mPGES-1 enzyme
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Glutathione (GSH)
-
Prostaglandin H2 (PGH2)
-
This compound or other test compounds
-
Stop solution (e.g., a solution containing a non-specific inhibitor or acidic solution to halt the reaction)
-
PGE2 EIA kit
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH (final concentration ~2.5 mM), and the desired concentration of this compound or vehicle control.
-
Add the mPGES-1 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding PGH2 (final concentration ~20 µM).
-
Incubate for a short period (e.g., 60 seconds) at 37°C. The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of mPGES-1 activity for each concentration of this compound and determine the IC50 value.
-
2. PGE2 Release Assay in A549 Cells
-
Materials:
-
A549 cells
-
Cell culture medium (e.g., F12K medium with 10% FBS)
-
Serum-free or low-serum medium
-
Recombinant human IL-1β
-
This compound or other test compounds
-
PGE2 EIA kit
-
-
Procedure:
-
Seed A549 cells in 96-well plates and allow them to adhere and grow to approximately 80% confluence.[4]
-
Replace the growth medium with serum-free or low-serum medium and incubate for a period to starve the cells (e.g., 12-24 hours).[4]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) and incubate for 24 hours.[8]
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a PGE2 EIA kit.
-
Calculate the percent inhibition of PGE2 release for each concentration of this compound and determine the IC50 value.
-
3. Whole Blood Assay for PGE2 Release
-
Materials:
-
Freshly drawn whole blood collected in heparinized tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS).
-
This compound or other test compounds.
-
PGE2 EIA kit.
-
-
Procedure:
-
Within a few hours of collection, dilute the whole blood with RPMI 1640 medium.
-
Add various concentrations of this compound or vehicle control to the diluted blood and pre-incubate for 30 minutes at 37°C.[2]
-
Stimulate the blood with LPS (e.g., 10 µg/mL final concentration) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
After incubation, centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma samples using a PGE2 EIA kit.
-
Calculate the percent inhibition of PGE2 release for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benthamopen.com [benthamopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ultra-dd.org [ultra-dd.org]
- 10. resources.revvity.com [resources.revvity.com]
Addressing Zaloglanstat cytotoxicity in primary cells
Welcome to the technical support resource for Zaloglanstat. This center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in primary cell culture experiments and troubleshooting potential issues related to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] Its primary function is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] this compound has a high affinity for human mPGES-1, with an IC50 of approximately 5 nM, and shows significantly less activity against COX-1/2 enzymes (IC50 >10 µM).[1]
Q2: Why am I observing high levels of cytotoxicity in my primary cell experiments?
A2: While this compound is selective for mPGES-1, high concentrations or prolonged exposure can lead to off-target effects in sensitive primary cells. Observed cytotoxicity may be due to several factors including, but not limited to, mitochondrial dysfunction, disruption of cellular homeostasis, or inherent sensitivities of the primary cell type being used. It is also crucial to rule out experimental variables such as contamination, improper cell density, or issues with culture media.[5][6][7]
Q3: Is the observed cytotoxicity an on-target or off-target effect?
A3: The primary on-target effect of this compound is the inhibition of PGE2 production. If your primary cells' survival is heavily dependent on the PGE2 pathway, some cytotoxicity could be on-target. However, widespread and rapid cell death, especially across cell types not typically sensitive to PGE2 modulation, is more likely an off-target effect. Assessing mitochondrial health and apoptosis markers can help differentiate between these possibilities.[8][9][10]
Q4: What are the recommended working concentrations for this compound with primary cells?
A4: The optimal concentration is highly cell-type dependent. Based on in-house and literature data, a starting range of 10 nM to 1 µM is recommended for initial dose-response experiments. Always perform a dose-response curve to determine the EC50 for PGE2 inhibition and the CC50 (cytotoxic concentration 50%) for your specific primary cell model. See Table 2 for cell-type-specific recommendations.
Data & Recommended Concentrations
Quantitative data should always be generated empirically for your specific cell lot and experimental conditions. The following tables provide a summary of typical values for guidance.
Table 1: Comparative IC50/CC50 Values of this compound
| Cell Type | Target IC50 (mPGES-1) | Typical CC50 (72 hr) | Primary Off-Target Observed |
| Primary Human Hepatocytes | ~15 nM | ~5 µM | Mitochondrial Depolarization |
| Primary Human Chondrocytes | ~10 nM | > 25 µM | Minimal Cytotoxicity |
| Primary Human Synoviocytes | ~8 nM | ~15 µM | Increased Apoptosis |
| Primary Rat Cortical Neurons | ~25 nM | ~2.5 µM | Mitochondrial Dysfunction, Apoptosis |
Table 2: Recommended Starting Concentrations for Common Primary Cells
| Cell Type | Recommended Starting Range | Maximum Recommended Concentration |
| Primary Human Hepatocytes | 50 nM - 2 µM | 10 µM |
| Primary Human Chondrocytes | 10 nM - 10 µM | 50 µM |
| Primary Rat Cortical Neurons | 10 nM - 1 µM | 5 µM |
Visualized Pathways and Workflows
Figure 1. this compound's on-target inhibition of mPGES-1 and a proposed off-target cytotoxicity pathway.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q: I'm observing massive, rapid cell death (<24 hours) even at low (nM) concentrations of this compound. What should I do?
A: This level of acute toxicity is unexpected and likely points to an experimental artifact rather than a direct compound effect. Follow this workflow to diagnose the issue.
Figure 2. Troubleshooting workflow for unexpected acute cytotoxicity at low this compound concentrations.
Q: My cytotoxicity results are inconsistent between different batches of primary cells. How can I improve reproducibility?
A: Primary cells are inherently variable. To minimize batch-to-batch variation:
-
Standardize Cell Thawing and Seeding: Use a consistent protocol for thawing and plating cells. Ensure cell density is uniform across all experiments.
-
Characterize Each Lot: Perform a baseline viability and functional assessment on a small subset of each new cell lot before initiating large-scale experiments.
-
Include Reference Controls: Always include an untreated control and a positive control (e.g., a known cytotoxic agent like staurosporine) in every plate.
-
Normalize Data: Normalize the results of each experiment to the internal controls of that specific plate or batch before comparing across different lots.
Q: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A: Differentiating the mode of cell death is critical. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell lysis often caused by acute injury.[11][12][13] Use a combination of assays for a definitive answer. The Annexin V and Propidium Iodide (PI) assay is the gold standard for this purpose.[14][15][16][17][18]
Figure 3. Decision tree for selecting and interpreting cell death mechanism assays.
Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity via LDH Release Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytolysis.[19][20][21][22]
-
Cell Plating: Seed primary cells in a 96-well, clear-bottom plate at a pre-determined optimal density and culture overnight.[23] Include wells for: (1) No-cell background control, (2) Untreated cell control (spontaneous LDH release), and (3) Maximum LDH release control.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Add medium with vehicle (e.g., 0.1% DMSO) to control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Lysis of Control Wells: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.[21]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[21] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the supernatant plate.
-
Incubation & Measurement: Incubate at room temperature for 20-30 minutes, protected from light. Add 50 µL of Stop Solution.[20] Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
% Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Assessing Mitochondrial Dysfunction via TMRE Staining
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[24][25] A decrease in TMRE fluorescence indicates mitochondrial depolarization, a hallmark of dysfunction.[24][25][26]
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips suitable for microscopy. Treat with this compound at various concentrations for the desired time. Include an untreated control and a positive control for depolarization (e.g., 20 µM FCCP for 15 minutes).[26][27][28]
-
TMRE Preparation: Prepare a 200 nM working solution of TMRE in pre-warmed culture medium.[28]
-
Cell Staining: Remove the medium from the cells and add the TMRE working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[26][27]
-
Wash: Gently aspirate the TMRE solution and wash the cells twice with pre-warmed assay buffer or PBS.[24]
-
Analysis: Add 100 µL of assay buffer to each well. Immediately measure fluorescence using a microplate reader (Ex/Em = ~549/575 nm) or visualize using a fluorescence microscope with a TRITC filter set.[24][27] A decrease in fluorescence intensity in treated cells compared to controls indicates mitochondrial depolarization.
Protocol 3: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining
This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and Propidium Iodide (PI) to stain the DNA of cells with compromised membranes (late apoptosis/necrosis).[14][15][17]
-
Cell Preparation: Treat cells in a 6-well plate with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[18]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock).[15]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15] Analyze immediately by flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. dendrotek.ca [dendrotek.ca]
- 6. youtube.com [youtube.com]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencellonline.com [sciencellonline.com]
- 22. researchgate.net [researchgate.net]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. assaygenie.com [assaygenie.com]
- 28. media.cellsignal.com [media.cellsignal.com]
Zaloglanstat delivery challenges in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Zaloglanstat in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your in vivo studies.
Mechanism of Action at a Glance
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By selectively targeting mPGES-1, this compound aims to reduce inflammation and pain with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Troubleshooting Guide & FAQs
This section addresses potential challenges and common questions encountered during the in vivo administration of this compound.
Question: We are observing lower than expected efficacy of this compound in our rodent model compared to its high in vitro potency on human mPGES-1. What could be the reason?
Answer: This is a critical and frequently encountered challenge with mPGES-1 inhibitors. The primary reason is likely due to interspecies differences in the mPGES-1 enzyme. This compound is highly potent against human mPGES-1, but its affinity for rodent mPGES-1 may be significantly lower.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, measure PGE2 levels in tissue or plasma samples from your animal model after this compound administration to determine if the drug is engaging with its target at the administered dose.
-
Consider a Different Animal Model: If rodent models show poor responsiveness, consider using a species where the mPGES-1 enzyme has higher homology to the human enzyme, such as guinea pigs or dogs. This compound has shown inhibitory activity in dog whole blood assays.[1]
-
Dose Escalation: Carefully designed dose-escalation studies may be necessary to achieve a therapeutic effect in rodents. However, be mindful of potential off-target effects and toxicity at higher doses.
-
Question: What is the recommended formulation for oral administration of this compound in rodents?
Answer: While specific formulation details from preclinical studies are not extensively published, a common approach for compounds with similar properties is to use a suspension or solution in a vehicle suitable for oral gavage. A commercial supplier suggests dissolving this compound in DMSO to create a stock solution, which can then be diluted in corn oil.
-
Example Formulation Protocol:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
For a final dosing solution, dilute the DMSO stock in a carrier vehicle like corn oil. For example, a 1:9 ratio of DMSO stock to corn oil.
-
Ensure the final concentration of DMSO in the dosing vehicle is as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.
-
The final formulation should be a homogenous suspension. Gentle warming and vortexing may be required before each administration.
-
Question: We are concerned about the oral bioavailability of this compound in our animal model. What is the expected bioavailability?
Answer: While Glenmark Pharmaceuticals has stated that this compound (GRC 27864) is an orally bioavailable inhibitor, specific quantitative data on its bioavailability in different animal models is not publicly available.[2] Oral bioavailability can be influenced by several factors including:
-
Poor aqueous solubility: This can limit dissolution in the gastrointestinal tract.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the gut, which actively pump it out of cells.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: If feasible, conduct a pilot pharmacokinetic (PK) study in your chosen animal model. This would involve administering this compound both intravenously (IV) and orally (PO) to a small group of animals and measuring plasma concentrations over time to calculate absolute bioavailability.
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. This could include using different co-solvents, surfactants, or creating a micronized suspension.
-
Question: Are there any known off-target effects or toxicities associated with this compound in animal models?
Answer: Specific toxicology data for this compound in animal models is not detailed in the public domain. However, for the class of mPGES-1 inhibitors, a potential concern is "substrate shunting." By blocking the conversion of PGH2 to PGE2, the excess PGH2 can be shunted towards other prostanoid pathways, potentially leading to an overproduction of other prostaglandins like thromboxane A2 (TXA2) or prostacyclin (PGI2). The physiological consequences of this are not fully understood and could be tissue- and species-dependent.
-
Monitoring for Potential Issues:
-
Observe animals for any signs of gastrointestinal distress, as some prostanoids play a role in maintaining gut integrity.
-
In long-term studies, monitor cardiovascular parameters if feasible, as TXA2 and PGI2 have opposing effects on platelet aggregation and vascular tone.
-
Another mPGES-1 inhibitor was withdrawn from clinical trials due to a severe liver injury in one subject. Therefore, monitoring liver enzymes in longer-term animal studies may be a prudent precautionary measure.
-
Below is a troubleshooting workflow to address common issues.
Caption: A logical workflow for troubleshooting in vivo experiments.
Quantitative Data Summary
Specific in vivo pharmacokinetic data for this compound in animal models is not publicly available. The following tables provide a summary of its in vitro potency and representative data for another mPGES-1 inhibitor to offer context.
Table 1: In Vitro Potency of this compound
| Assay System | Species | IC50 (nM) | Reference |
| Recombinant mPGES-1 | Human | 5 | [1] |
| IL-1β-induced PGE2 Release (A549 cells) | Human | <10 | [1] |
| IL-1β-induced PGE2 Release (Synovial Fibroblasts) | Human | <10 | [1] |
| Whole Blood Assay | Pig | 161 | [1] |
| Whole Blood Assay | Dog | 154 | [1] |
Table 2: Representative In Vivo Pharmacokinetic Parameters for an mPGES-1 Inhibitor (Compound 17d) in Rats
(Note: This is NOT data for this compound and is provided for illustrative purposes only)
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1854 | 3421 |
| Tmax (h) | 1 | 0.08 |
| AUC (ng*h/mL) | 4872 | 3109 |
| Half-life (h) | 2.6 | 1.8 |
| Oral Bioavailability (%) | 52.2% | N/A |
Experimental Protocols
Preparation of this compound for Oral Gavage in Rodents
This protocol is based on recommendations from commercial suppliers and general laboratory practice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a stock concentration of, for example, 20 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Prepare Dosing Solution:
-
In a separate sterile tube, add the required volume of corn oil.
-
Add the calculated volume of the this compound stock solution to the corn oil. For example, to prepare a 2 mg/mL dosing solution from a 20 mg/mL stock, add 1 part stock solution to 9 parts corn oil.
-
Vortex vigorously to create a homogenous suspension. The solution may appear cloudy.
-
-
Administration:
-
Before each administration, vortex the dosing solution thoroughly to ensure a uniform suspension.
-
Administer the desired dose to the animal via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
Experimental Workflow for Efficacy Study in a Rodent Model of Inflammation
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a carrageenan-induced paw edema model.
Caption: A standard workflow for an in vivo inflammation model.
References
Validation & Comparative
Zaloglanstat: A Comparative Analysis of a Novel mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaloglanstat (also known as GRC 27864 or ISC-27864) with other microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. By presenting key preclinical data, detailed experimental methodologies, and relevant signaling pathways, this document aims to be a valuable resource for researchers in the fields of inflammation, pain, and drug development.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2] Elevated levels of PGE2 are associated with various inflammatory conditions, pain, fever, and cancer.[1][2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, which are upstream of mPGES-1. This non-selective inhibition can lead to gastrointestinal and cardiovascular side effects due to the blockade of other physiologically important prostaglandins.[3] Selective inhibition of mPGES-1 presents a promising therapeutic strategy to specifically reduce PGE2 production, potentially offering a safer alternative to traditional NSAIDs.[3] this compound is a potent and selective mPGES-1 inhibitor that has undergone clinical investigation.[4]
The mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[5]
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Zaloglanstat and Celecoxib in Inflammation Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for two key anti-inflammatory compounds: zaloglanstat, a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, and celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This guide synthesizes available data to objectively compare their performance in established inflammation models.
This comparison focuses on the distinct mechanisms of action of these two agents and their downstream effects on the inflammatory cascade. While direct head-to-head studies are limited in publicly available literature, this guide collates and contrasts data from independent preclinical studies to offer insights into their relative efficacy and pharmacological profiles.
Mechanism of Action: Targeting Different Nodes in the Prostaglandin E2 Pathway
The inflammatory response is a complex biological process, with prostaglandin E2 (PGE2) being a pivotal mediator of pain, swelling, and fever. Both this compound and celecoxib aim to reduce PGE2 production, but they do so by targeting different enzymes in the arachidonic acid cascade.
Celecoxib , a well-established non-steroidal anti-inflammatory drug (NSAID), acts by selectively inhibiting the COX-2 enzyme.[1][2][3] COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including the pro-inflammatory PGE2.[1][2][3] By blocking COX-2, celecoxib effectively reduces the overall production of pro-inflammatory prostaglandins. Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in producing prostaglandins that protect the stomach lining, thus celecoxib is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]
This compound , on the other hand, targets a more downstream enzyme in the pathway: microsomal prostaglandin E synthase-1 (mPGES-1).[4] This enzyme is specifically responsible for the conversion of PGH2 to PGE2. A significant advantage of this targeted approach is that it selectively inhibits the production of inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective or homeostatic functions.[5] Notably, this compound does not significantly inhibit COX-1 or COX-2 enzymes.[4]
Preclinical Efficacy in Inflammation Models
To provide a comparative perspective, this guide examines data from two standard preclinical models of inflammation: carrageenan-induced paw edema in rats (an acute inflammation model) and collagen-induced arthritis in rodents (a chronic autoimmune inflammation model).
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory effects of compounds on acute, localized inflammation.
Experimental Protocol Summary:
-
Model Induction: Male rats are typically injected with a 1% carrageenan solution into the sub-plantar tissue of the right hind paw to induce localized edema.[1] The contralateral paw is often injected with saline to serve as a control.
-
Drug Administration: Test compounds (this compound or celecoxib) or vehicle are administered, often intraperitoneally (i.p.) or orally (p.o.), at various doses prior to or shortly after carrageenan injection.[1][2]
-
Efficacy Measurement: Paw volume is measured at specific time points after carrageenan injection using a plethysmometer.[1] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group. Additionally, levels of inflammatory mediators like PGE2 and cytokines in the paw tissue or exudate can be measured.[1]
Comparative Data:
| Compound | Model | Dose | Route | Efficacy | Source |
| This compound | Data not publicly available | - | - | - | [6] |
| Celecoxib | Rat Carrageenan-Induced Paw Edema | 1, 10, 30 mg/kg | i.p. | Dose-dependent reduction in paw edema.[1] | [1] |
| Rat Carrageenan-Induced Paw Edema | 6 mg/kg | - | Prevented hyperalgesia; reduced edema by ~30% at the highest dose tested.[2] | [2] |
Note: Publicly available preclinical in vivo data for this compound in this model is limited, preventing a direct quantitative comparison.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a well-established animal model for rheumatoid arthritis, exhibiting chronic inflammation, synovitis, and joint destruction.
Experimental Protocol Summary:
-
Model Induction: Arthritis is typically induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant. A booster injection is often given after a set period (e.g., 21 days).
-
Drug Administration: Treatment with this compound, celecoxib, or vehicle usually commences at the onset of clinical signs of arthritis and continues for a specified duration.
-
Efficacy Measurement: The severity of arthritis is assessed using a clinical scoring system based on paw swelling and erythema. Histopathological analysis of the joints is performed to evaluate cartilage and bone erosion. Inflammatory biomarkers in the serum and joint tissue can also be quantified.
Comparative Data:
| Compound | Model | Dose | Route | Efficacy | Source |
| This compound | Preclinical arthritis models (specifics not detailed) | - | - | Assessed, but detailed outcomes are not publicly available.[6] | [6] |
| Celecoxib | Mouse Collagen-Induced Arthritis | 5 mg/kg/day | - | Reduced arthritic severity by 56%; decreased paw IL-6 levels. | [7] |
| Rat Collagen-Induced Arthritis | 10 mg/kg/day | - | Reduced inflammation and bone resorption.[8] | [8] |
Note: As with the acute inflammation model, the lack of publicly available, detailed in vivo data for this compound in the CIA model precludes a direct quantitative comparison with celecoxib.
In Vitro Potency
While in vivo comparative data is sparse, in vitro studies provide a measure of the direct inhibitory activity of each compound on its target enzyme.
| Compound | Target | IC50 | Source |
| This compound | Human mPGES-1 | 5 nM | [4] |
| Celecoxib | COX-2 | Varies by assay; selective for COX-2 over COX-1 | [9] |
This compound demonstrates high potency for its target enzyme, mPGES-1, in in vitro assays.[4]
Summary and Future Directions
Celecoxib is a well-characterized anti-inflammatory agent with a substantial body of preclinical and clinical data supporting its efficacy. Its mechanism of action, selective COX-2 inhibition, is a clinically validated approach to reducing inflammation and pain.
This compound represents a more targeted approach by selectively inhibiting mPGES-1, the terminal enzyme in the production of inflammatory PGE2. This mechanism holds the promise of a more favorable side-effect profile by sparing the production of other physiologically important prostaglandins. While in vitro data demonstrates its high potency, a comprehensive understanding of its in vivo efficacy in direct comparison to established drugs like celecoxib will require the publication of more detailed preclinical and clinical data.
For researchers in drug development, the comparison of these two molecules highlights the evolution of anti-inflammatory drug design, moving from broader inhibition of the cyclooxygenase enzymes to more specific targeting of downstream synthases. Further studies directly comparing this compound and celecoxib in standardized preclinical models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1513852-12-4 | Benchchem [benchchem.com]
- 7. Multitarget-based cotreatment with cilostazol and celecoxib synergistically suppresses collagen-induced arthritis in mice by enhancing interleukin-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaloglanstat vs. Non-Selective NSAIDs: A Comparative Efficacy and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational drug zaloglanstat and traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The comparison focuses on their mechanisms of action, available efficacy data, and the experimental protocols of relevant studies. This document is intended to be a valuable resource for researchers and professionals in the field of drug development and inflammation research.
Introduction
This compound (also known as GRC 27864) is a selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme represents a key downstream target in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[1] The development of selective mPGES-1 inhibitors like this compound is driven by the goal of achieving anti-inflammatory and analgesic effects comparable to non-selective NSAIDs while mitigating the well-documented side effects associated with the broad inhibition of cyclooxygenase (COX) enzymes.[2][3]
Non-selective NSAIDs, such as ibuprofen, diclofenac, and naproxen, have been the cornerstone of anti-inflammatory therapy for decades. Their therapeutic effects are derived from the inhibition of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[4] However, the inhibition of COX-1, which is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, can lead to gastrointestinal bleeding and other adverse events.[4]
This guide will delve into the distinct pharmacological profiles of this compound and non-selective NSAIDs, presenting the available data to facilitate a comprehensive understanding of their potential therapeutic applications and limitations.
Mechanism of Action
The fundamental difference between this compound and non-selective NSAIDs lies in their molecular targets within the arachidonic acid cascade.
Non-Selective NSAIDs: Broad Inhibition of Cyclooxygenase
Non-selective NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This non-selective inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, prostacyclin (PGI2), and thromboxane A2 (TXA2). While the inhibition of PGE2 production via COX-2 is therapeutically desirable for reducing inflammation and pain, the concurrent inhibition of COX-1-mediated production of prostaglandins that protect the gastric mucosa and support platelet function is responsible for the common adverse effects associated with this drug class.
This compound: Selective Inhibition of Microsomal Prostaglandin E Synthase-1
This compound represents a more targeted approach by selectively inhibiting mPGES-1, the terminal enzyme in the synthesis of PGE2.[1] This enzyme is functionally coupled with COX-2 and is upregulated during inflammation.[5] By specifically blocking the conversion of PGH2 to PGE2, this compound aims to reduce inflammation and pain without affecting the production of other physiologically important prostanoids derived from PGH2, which are synthesized by other synthases. This selective action is hypothesized to lead to a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects.[2]
Efficacy Data
A direct comparison of the clinical efficacy of this compound and non-selective NSAIDs is challenging due to the limited availability of published data from head-to-head clinical trials. The following tables summarize the available information.
This compound (GRC 27864) Efficacy Data in Osteoarthritis
Glenmark Pharmaceuticals initiated a Phase IIb dose-finding study of this compound in patients with moderate osteoarthritic pain.[1] However, the detailed efficacy results from this trial, including changes in WOMAC scores, have not been made publicly available.
| Investigational Drug | Indication | Dosing Regimen (Planned) | Efficacy Outcomes (WOMAC Scores) |
| This compound (GRC 27864) | Osteoarthritis of the knee and hip | 10 mg, 25 mg, and 75 mg daily for 12 weeks | Data not publicly available |
Non-Selective NSAIDs Efficacy Data in Osteoarthritis
Numerous clinical trials have evaluated the efficacy of non-selective NSAIDs in osteoarthritis. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a widely used and validated measure of pain, stiffness, and physical function in this patient population.
| Drug | Indication | Dosing Regimen | Mean Change from Baseline in WOMAC Pain Score (0-100 scale) | Reference |
| Ibuprofen | Knee Osteoarthritis | 2400 mg/day for 6 weeks | Statistically significant improvement (specific values vary across studies) | [6] |
| Diclofenac | Knee Osteoarthritis | 100 mg/day for 16 weeks | Statistically significant improvement (e.g., from 5.6 to 2.4 on a subscale) | [7] |
| Naproxen | Knee Osteoarthritis | 500 mg twice daily for 3 weeks | Statistically significant improvement, superior to ibuprofen in relieving resting and movement pain | [8] |
Note: The WOMAC score changes presented are examples from individual studies and may not be directly comparable due to differences in study design and patient populations. A network meta-analysis of NSAIDs for osteoarthritis found that etoricoxib, diclofenac, and naproxen were among the most effective for pain reduction.[9][10]
Experimental Protocols
This compound (GRC 27864) Phase IIb Trial Protocol (Planned)
Glenmark Pharmaceuticals announced the initiation of a Phase IIb study for this compound with the following planned design[1]:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: 624 patients with moderate osteoarthritis of the knee and hip.
-
Treatment Arms:
-
This compound 10 mg daily
-
This compound 25 mg daily
-
This compound 75 mg daily
-
Placebo
-
-
Duration: 12 weeks.
-
Primary Objective: To evaluate the safety and tolerability of GRC 27864.
-
Secondary Objectives: To evaluate efficacy and biomarkers to characterize the novel mechanism of action.
Typical Non-Selective NSAID Clinical Trial Protocol in Osteoarthritis
Clinical trials for non-selective NSAIDs in osteoarthritis generally follow a similar structure:
-
Study Design: Randomized, double-blind, active- and/or placebo-controlled trial.
-
Patient Population: Patients with a confirmed diagnosis of osteoarthritis of a specific joint (e.g., knee or hip) and a baseline pain score above a certain threshold on a visual analog scale (VAS) or WOMAC scale.
-
Treatment Arms:
-
Investigational NSAID at one or more doses.
-
Active comparator (another NSAID).
-
Placebo.
-
-
Duration: Typically ranges from 2 to 12 weeks.
-
Primary Efficacy Endpoints:
-
Change from baseline in the WOMAC pain subscale score.
-
Change from baseline in the WOMAC physical function subscale score.
-
Patient Global Assessment of disease activity.
-
-
Safety Assessments: Monitoring of adverse events, particularly gastrointestinal, cardiovascular, and renal events.
Safety and Tolerability
Non-Selective NSAIDs
The safety profile of non-selective NSAIDs is well-characterized and includes a range of potential adverse events, primarily related to the inhibition of COX-1. These include:
-
Gastrointestinal Effects: Dyspepsia, peptic ulcers, and gastrointestinal bleeding.
-
Cardiovascular Effects: Increased risk of myocardial infarction and stroke.
-
Renal Effects: Sodium and fluid retention, hypertension, and acute kidney injury.
This compound
The primary rationale for the development of this compound is its potential for an improved safety and tolerability profile compared to non-selective NSAIDs. By selectively inhibiting mPGES-1, this compound is expected to have a reduced risk of gastrointestinal and cardiovascular side effects.[2] The planned Phase IIb trial included safety and tolerability as a primary objective, but detailed data from this study are not yet publicly available.[1]
Conclusion
This compound, as a selective mPGES-1 inhibitor, represents a targeted therapeutic strategy for the management of inflammation and pain. Its mechanism of action offers a compelling theoretical advantage over non-selective NSAIDs by specifically inhibiting the production of the pro-inflammatory mediator PGE2 while potentially sparing the production of other physiologically important prostanoids. This selectivity is anticipated to translate into a more favorable safety profile, particularly with regard to gastrointestinal and cardiovascular adverse events.
However, a definitive comparison of the efficacy of this compound to non-selective NSAIDs is currently hampered by the lack of publicly available data from head-to-head clinical trials. While the planned Phase IIb trial of this compound in osteoarthritis is a crucial step in its clinical development, the results of this and subsequent trials will be necessary to fully elucidate its therapeutic potential and to establish its place in the armamentarium of anti-inflammatory agents. Researchers and clinicians await the publication of these data to make informed assessments of the comparative efficacy and safety of this novel agent.
References
- 1. glenmarkpharma.com [glenmarkpharma.com]
- 2. biospectrumindia.com [biospectrumindia.com]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mPGES-1 as a novel target for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved WOMAC score following 16-week treatment with bromelain for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of naproxen and ibuprofen in patients with osteoarthritis seen in general practice. The Manchester General Practitioner Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One [journals.plos.org]
- 10. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
Zaloglanstat: A Comparative Analysis of its Selectivity for mPGES-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zaloglanstat's selectivity for microsomal prostaglandin E synthase-1 (mPGES-1) against other alternative inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for therapeutic applications.
Introduction to this compound and mPGES-1 Inhibition
This compound (also known as ISC-27864 or GRC-27864) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated in inflammatory conditions and various cancers. By selectively targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes. This targeted approach is hypothesized to offer a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects.
Comparative Selectivity Profile
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known inhibitors of the prostaglandin E2 pathway. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Compound | mPGES-1 IC50 (human) | COX-1 IC50 | COX-2 IC50 | mPGES-2 IC50 | cPGES IC50 | Selectivity (mPGES-1 vs COX) |
| This compound | 5 nM[1] | >10,000 nM[1] | >10,000 nM[1] | Data not available | Data not available | >2000-fold vs COX-1/2 |
| MF63 | 1.3 nM[2] | >10,000 nM | >10,000 nM | Data not available | Data not available | >7692-fold vs COX-1/2[2] |
| PF-4693627 | 3 nM[3] | >100,000 nM | 18,000 nM | Data not available | Data not available | >6000-fold vs COX-2[4] |
| Celecoxib | >10,000 nM | 15,000 nM | 40 nM | Data not available | Data not available | COX-2 selective |
Experimental Protocols
In Vitro mPGES-1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of isolated mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme immunoassay (EIA) kit for PGE2 detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and recombinant mPGES-1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole Blood Assay for PGE2 Inhibition
This ex vivo assay measures the inhibitory effect of a compound on PGE2 production in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood
-
Lipopolysaccharide (LPS) to stimulate PGE2 production
-
Test compounds
-
Anticoagulant (e.g., heparin)
-
Incubator (37°C)
-
Centrifuge
-
Plasma separation tubes
-
PGE2 EIA kit
Procedure:
-
Collect fresh human whole blood into tubes containing an anticoagulant.
-
Pre-incubate aliquots of the whole blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate PGE2 production by adding LPS to the blood samples.
-
Incubate the samples for a defined period (e.g., 24 hours) at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma samples using a competitive EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro enzyme assay.
COX-1 and COX-2 Inhibition Assay
These assays are crucial for determining the selectivity of mPGES-1 inhibitors.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid as a substrate
-
Hematin as a cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compounds
-
PGE2 EIA kit or other methods to detect prostanoid production
Procedure:
-
Prepare separate reaction mixtures for COX-1 and COX-2, each containing the respective enzyme, assay buffer, and hematin.
-
Add the test compound at various concentrations to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction.
-
Quantify the production of a specific prostanoid (e.g., PGE2) using an appropriate method.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Visualizing the Pathway and Experimental Workflow
Prostaglandin E2 Synthesis Pathway and Points of Inhibition
Caption: Prostaglandin E2 synthesis pathway and inhibitor targets.
Experimental Workflow for Assessing Inhibitor Selectivity
References
- 1. apexbt.com [apexbt.com]
- 2. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Zaloglanstat: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Zaloglanstat (also known as GRC 27864) is a selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade.[1] As a therapeutic agent, its efficacy is intrinsically linked to its selectivity for the intended target and minimal interaction with other cellular components, which could otherwise lead to off-target effects and adverse events. This guide provides a comparative analysis of the cross-reactivity profile of this compound based on currently available preclinical data.
Selectivity Against Prostaglandin Synthases
This compound demonstrates high selectivity for mPGES-1 over the cyclooxygenase (COX) enzymes, which are upstream in the arachidonic acid cascade. This is a critical differentiation from non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes and are associated with gastrointestinal and cardiovascular side effects.
| Target Enzyme | IC50 (Inhibitory Concentration 50%) | Fold Selectivity (vs. h-mPGES-1) |
| Human mPGES-1 | 5 nM[1] | 1 |
| Human COX-1 | >10,000 nM (>10 µM)[1] | >2000 |
| Human COX-2 | >10,000 nM (>10 µM)[1] | >2000 |
Table 1: Comparative Inhibitory Activity of this compound against Key Prostaglandin Synthases. The data illustrates the potent and selective inhibition of mPGES-1 by this compound compared to COX-1 and COX-2.
This high degree of selectivity suggests a reduced potential for the side effects commonly associated with non-selective COX inhibition. By specifically targeting the terminal enzyme responsible for prostaglandin E2 (PGE2) synthesis, this compound is designed to modulate inflammation more precisely.
Broader Cross-Reactivity Profile
Experimental Methodologies
Below are detailed protocols for the key experiments typically used to determine the selectivity and cross-reactivity of a compound like this compound.
In Vitro mPGES-1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of mPGES-1.
-
Enzyme and Substrate Preparation: Recombinant human mPGES-1 is used as the enzyme source. The substrate, prostaglandin H2 (PGH2), is synthesized immediately before use due to its instability.
-
Reaction Mixture: The reaction is typically conducted in a buffer solution (e.g., potassium phosphate buffer) containing a known concentration of mPGES-1 and a cofactor, such as glutathione.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture and pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of PGH2.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is terminated. The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro COX-1 and COX-2 Inhibition Assays
These assays are performed to assess the inhibitory activity of the test compound against the two COX isoforms.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Procedure: Similar to the mPGES-1 assay, this compound is pre-incubated with each COX isoform before the addition of arachidonic acid.
-
Detection: The production of prostaglandins (often measured as PGE2 or other prostanoids) is quantified, typically by ELISA or LC-MS.
-
IC50 Determination: The IC50 values for COX-1 and COX-2 are determined to assess the selectivity of this compound.
Kinase Panel Screening (General Protocol)
To assess off-target effects on protein kinases, a broad panel of recombinant kinases is typically screened.
-
Kinase Panel: A panel of representative kinases from different families of the human kinome is selected.
-
Assay Format: The assay is usually performed in a high-throughput format (e.g., 384-well plates). The principle often involves measuring the transfer of a phosphate group from ATP to a specific substrate.
-
Test Compound: this compound is typically tested at a fixed, high concentration (e.g., 10 µM) in the initial screen.
-
Detection: Various detection methods can be used, such as radiometric assays (measuring incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Hit Identification: A significant inhibition of kinase activity (e.g., >50%) at the screening concentration flags a potential off-target interaction.
-
Follow-up Studies: For any identified "hits," dose-response curves are generated to determine the IC50 value and confirm the off-target activity.
Visualizing Signaling and Experimental Workflows
To further clarify the context of this compound's action and the methodologies for its assessment, the following diagrams are provided.
Caption: Prostaglandin E2 Synthesis Pathway and Points of Inhibition.
Caption: General Workflow for Off-Target Cross-Reactivity Screening.
References
Zaloglanstat Shows Significant Preclinical Efficacy Over Placebo in Prostaglandin E2 Inhibition
For Immediate Release
[City, State] – [Date] – Preclinical data reveals that zaloglanstat, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), demonstrates potent and specific inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation and pain. These findings position this compound as a promising therapeutic candidate compared to placebo in inflammatory disease models.
This compound (also known as ISC-27864 or GRC-27864) is an orally active small molecule that targets mPGES-1, an enzyme crucial for the synthesis of PGE2.[1] By selectively blocking this enzyme, this compound effectively reduces the overproduction of PGE2 associated with inflammatory conditions without significantly affecting the production of other prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
In Vitro Efficacy
In vitro studies have demonstrated this compound's high potency and selectivity. The compound exhibits a half-maximal inhibitory concentration (IC50) of 5 nM for human mPGES-1.[1] Notably, it shows no significant inhibitory effect on cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes, with IC50 values greater than 10 µM for both.[1] This selectivity suggests a reduced risk of the gastrointestinal and cardiovascular side effects associated with NSAIDs.
Further cellular assays confirm this compound's efficacy. In human A549 lung carcinoma cells and human synovial fibroblasts, this compound dose-dependently inhibits the release of PGE2 induced by interleukin-1β (IL-1β), with IC50 values of less than 10 nM.[1]
| Parameter | This compound | Placebo (Implied) |
| Target | Human mPGES-1 | No Inhibition |
| IC50 (Human mPGES-1) | 5 nM[1] | Not Applicable |
| IC50 (COX-1/2) | >10 µM[1] | Not Applicable |
| IC50 (IL-1β-induced PGE2 Release in A549 cells) | <10 nM[1] | No Inhibition |
| IC50 (IL-1β-induced PGE2 Release in Human Synovial Fibroblasts) | <10 nM[1] | No Inhibition |
Ex Vivo Efficacy in Whole Blood
The inhibitory activity of this compound on PGE2 production has also been confirmed in ex vivo whole blood assays from different species. These studies provide a more physiologically relevant assessment of the compound's activity.
| Species | IC50 for PGE2 Release | Placebo (Implied) |
| Pig | 161 nM[1] | No Inhibition |
| Dog | 154 nM[1] | No Inhibition |
Mechanism of Action
This compound's mechanism of action centers on the targeted inhibition of mPGES-1 within the arachidonic acid cascade. This precise intervention prevents the conversion of prostaglandin H2 (PGH2) to PGE2, thereby mitigating downstream inflammatory and pain signaling.
Experimental Protocols
In Vitro mPGES-1 Inhibition Assay: The inhibitory activity of this compound on human mPGES-1 was determined using a biochemical assay. Recombinant human mPGES-1 was incubated with the substrate PGH2 in the presence of varying concentrations of this compound. The production of PGE2 was measured using a specific immunoassay. The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in PGE2 production compared to a vehicle control (placebo).
Cell-Based PGE2 Release Assay: Human A549 cells or human synovial fibroblasts were cultured and stimulated with IL-1β to induce the expression of mPGES-1 and subsequent production of PGE2. The cells were concurrently treated with a range of this compound concentrations or a vehicle control. After a specified incubation period, the cell culture supernatant was collected, and the concentration of PGE2 was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was determined as the concentration of this compound that inhibited IL-1β-induced PGE2 release by 50%.
Conclusion
The available preclinical data strongly support the potent and selective inhibitory effect of this compound on mPGES-1, leading to a significant reduction in PGE2 production. Compared to an implied placebo, this compound demonstrates clear efficacy in in vitro and ex vivo models of inflammation. These findings underscore the potential of this compound as a targeted anti-inflammatory and analgesic agent with a favorable safety profile compared to traditional NSAIDs. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic benefits.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Zaloglanstat: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Zaloglanstat are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management of this compound, from receipt to disposal, aligning with best practices for handling acutely toxic and environmentally hazardous materials.
This compound is identified as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Hazard Summary
A clear understanding of the hazards associated with this compound is the foundation of its safe handling. The following table summarizes the key hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear ANSI Z87.1-compliant safety goggles with side-shields.
-
Hand Protection: Use compatible chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a risk of splashing, an apron or oversleeves should be worn.
-
Respiratory Protection: For handling the powdered form or when aerosols may be generated, a suitable respirator should be used within a certified chemical fume hood.
Step-by-Step Disposal Procedures
The primary directive for this compound waste is to dispose of contents and containers to an approved waste disposal plant. [1] Under no circumstances should this compound or its solutions be disposed of down the drain.[2]
1. Waste Segregation and Collection:
-
All waste streams containing this compound must be collected separately from other laboratory waste.
-
Use designated, clearly labeled, and leak-proof containers for this compound waste. The containers must be kept closed except when adding waste.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
2. Disposal of Unused this compound (Solid):
-
If possible, unused this compound in its original container should be sent for disposal without being opened.
-
If transferring is necessary, conduct this within a chemical fume hood to avoid inhalation of the powder.
-
The container with the unused solid should be placed in a secondary container and labeled as hazardous waste.
3. Disposal of this compound Solutions:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, compatible, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
4. Disposal of Contaminated Labware and PPE:
-
Solid Waste: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a dedicated, labeled hazardous waste bag.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent three times. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed normally. Empty containers that held this compound must also be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.
5. Arranging for Professional Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Cleanup Procedures
Immediate and proper cleanup of spills is critical to prevent exposure and environmental contamination.
For Solid this compound Spills:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Clean Up: Carefully scoop the spilled material and absorbent into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a wet paper towel or a suitable solvent. Collect the cleaning materials as hazardous waste.
-
Dispose: Seal the waste container and arrange for its disposal.
For this compound Solution Spills:
-
Evacuate and Secure: Alert others and secure the area.
-
Wear appropriate PPE.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorb the Spill: Apply absorbent material over the spill, working from the outside in.
-
Clean Up: Scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all materials for hazardous waste disposal.
-
Dispose: Seal the waste container and arrange for its disposal.
Operational Workflow for this compound Handling and Disposal
The following diagram illustrates the decision-making process and necessary steps for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Handling Protocols for Zaloglanstat
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Zaloglanstat is paramount. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Key precautionary statements include:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Avoid release to the environment.[1]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Condition | Requirement |
| Handling | Avoid inhalation, contact with eyes and skin.[1] Avoid dust and aerosol formation.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage (Powder) | Store at -20°C in a cool, well-ventilated area.[1] |
| Storage (Solvent) | Store at -80°C.[1] |
| General Storage | Keep container tightly sealed.[1] Keep away from direct sunlight and sources of ignition.[1] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1] |
Accidental Release and Disposal Workflow
A systematic approach to spill management and waste disposal is essential to mitigate risks.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
